7-Bromoquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGKKMYSCAYXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585843 | |
| Record name | 7-Bromoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194851-16-6 | |
| Record name | 7-Bromoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromoquinazolin-4(3H)-one: A Technical Guide to Its Core Basic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoquinazolin-4(3H)-one is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its quinazolinone core is a privileged scaffold found in numerous biologically active compounds. The presence and position of the bromine atom on the quinazoline ring significantly influence the molecule's physicochemical properties and reactivity, making it a versatile intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications. This technical guide provides an in-depth overview of the fundamental basic properties of this compound, including its physical and chemical characteristics, alongside detailed experimental protocols for their determination.
Chemical and Physical Properties
The basic properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 428.7 °C at 760 mmHg | N/A |
| Melting Point | Data not available for the parent compound. Derivatives such as 3-Benzyl-2-(4-(benzyloxy)benzyl)-6-bromoquinazolin-4(3H)-one have a melting point of 167–169 °C.[3] | N/A |
| pKa | Estimated to be in the range of 5.78–7.62 (typical for quinazolinones). The bromine at position 7 is expected to decrease the basicity compared to the unsubstituted quinazolinone. | N/A |
| Solubility | Data not available. Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | N/A |
Basicity and pKa
Tautomerism in Quinazolinones
The tautomeric equilibrium between the lactam and lactim forms of the quinazolinone ring is a key factor influencing its chemical reactivity and biological activity. This equilibrium can be affected by substitution patterns on the ring.
Caption: Lactam-lactim tautomerism in the quinazolinone core.
Experimental Protocols
Determination of Melting Point
A precise melting point is a crucial indicator of purity for a solid compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).
Caption: Workflow for Melting Point Determination.
Spectrophotometric Determination of pKa
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.
Methodology:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or DMSO).
-
Buffer Preparation: A series of buffer solutions with accurately known pH values covering the expected pKa range (e.g., pH 2 to 10) are prepared.
-
Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to a final constant concentration.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded over a suitable wavelength range.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.
Caption: Workflow for Spectrophotometric pKa Determination.
Determination of Solubility
Understanding the solubility of this compound in various solvents is critical for its use in synthesis, formulation, and biological assays.
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of pharmaceutically and synthetically relevant solvents are chosen (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO, DMF).
-
Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed container. The mixtures are agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Phase Separation: The saturated solutions are allowed to stand, and the undissolved solid is separated by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve of known concentrations.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Conclusion
This compound is a valuable synthetic intermediate with basic properties that are fundamental to its application in drug discovery and development. This guide has summarized its key physicochemical characteristics and provided detailed methodologies for their experimental determination. A thorough understanding of these properties is essential for the rational design and synthesis of novel quinazolinone-based compounds with desired therapeutic profiles. Further experimental investigation is warranted to determine the precise melting point, pKa, and solubility of this compound to enrich the available data for the scientific community.
References
An In-depth Technical Guide to 7-Bromoquinazolin-4(3H)-one: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromoquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.
Core Concepts: Chemical Structure and Nomenclature
This compound belongs to the quinazolinone class of heterocyclic compounds, which are bicyclic structures composed of a benzene ring fused to a pyrimidinone ring. The core structure of this compound is characterized by a bromine atom substituted at the 7th position of the quinazolinone scaffold. The "(3H)" designation in the name indicates the position of the hydrogen atom on the nitrogen at position 3 of the pyrimidinone ring.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is also known by synonyms such as 7-Bromo-3,4-dihydroquinazolin-4-one and 7-Bromo-3H-quinazolin-4-one.[1]
Chemical Structure:
Caption: Synthesis of this compound.
Materials:
-
2-Amino-4-bromobenzoic acid
-
Formamide
-
Reaction vessel (e.g., round-bottom flask)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
Reaction Setup: In a clean and dry reaction vessel, combine 2-amino-4-bromobenzoic acid (1 equivalent) with an excess of formamide (approximately 4 equivalents). [1]2. Heating: Equip the reaction vessel with a condenser and place it in a heating mantle or oil bath. Heat the reaction mixture to 130°C with continuous stirring. [1]3. Reaction Monitoring: Maintain the reaction at 130°C for approximately 4 hours. [1]The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the reaction mixture upon cooling.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove any residual formamide. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Experimental Workflow:
Caption: Experimental workflow for the synthesis.
References
Discovery and history of quinazolinone derivatives
An In-depth Technical Guide to the Discovery and History of Quinazolinone Derivatives
Introduction
Quinazolinones are a prominent class of heterocyclic compounds featuring a fused benzene and pyrimidine ring system with a carbonyl group.[1] The name "quinazoline" was first proposed by Widdege.[2][3] These scaffolds are of significant interest in medicinal chemistry due to their presence in over 200 naturally occurring alkaloids and their derivatives' wide array of pharmacological activities.[4][5] From their initial synthesis in the 19th century to their role in modern therapeutics, the history of quinazolinones reflects a rich journey of chemical discovery and drug development. This guide provides a technical overview of the key milestones, synthetic methodologies, and the evolution of our understanding of the biological significance of quinazolinone derivatives.
Early Discovery and Foundational Syntheses
The journey of quinazolinone chemistry began in the late 19th century. The first synthesis of a quinazoline derivative was achieved by Peter Griess in 1869. A major step forward occurred in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule itself. This was followed in 1903 by Siegmund Gabriel's development of a more efficient synthesis route from o-nitrobenzylamine.[6] These pioneering efforts established the foundational chemistry for what would become a critical scaffold in drug discovery.
Key Early Synthetic Methods
Several classical methods for synthesizing the 4(3H)-quinazolinone core were established early on and remain fundamental.
-
Griess Synthesis (1889): This was the first reported method for synthesizing a quinazolinone derivative.[7]
-
Niementowski Synthesis: A straightforward and common method involving the condensation of anthranilic acid with acid amides.[4]
-
Condensation of N-Acylanthranilic Acids: This method involves the reaction of N-acylanthranilic acids with primary amines, often catalyzed by acid.[8]
Caption: General workflow of the Niementowski quinazolinone synthesis.
Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol describes a representative procedure for the Niementowski reaction.
-
Reactant Preparation: A mixture of anthranilic acid and a slight excess of formamide is prepared in an open reaction vessel.
-
Reaction: The mixture is heated to approximately 120°C.[5] This initial heating facilitates the removal of water formed during the reaction.
-
Intermediate Formation: The condensation of anthranilic acid and formamide proceeds through the formation of an o-amido benzoic acid intermediate.[5]
-
Cyclization and Product Formation: Continued heating causes the intermediate to cyclize, yielding the final 4(3H)-quinazolinone product.
-
Isolation and Purification: Upon cooling, the reaction mixture solidifies. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the final quinazolinone derivative.
Quinazolinones in Nature: The Discovery of Vasicine
A pivotal moment in the history of quinazolines was the discovery of the alkaloid vasicine (also known as peganine).[3] Vasicine was isolated from the Indian shrub Adhatoda vasica (Justicia adhatoda), a plant used for centuries in traditional Indian medicine as an expectorant for respiratory conditions.[3] The isolation and structural elucidation of vasicine provided a molecular basis for its traditional therapeutic uses and highlighted that the quinazolinone scaffold was not just a synthetic curiosity but also a privileged structure produced in nature.
The Rise and Fall of Methaqualone: A Synthetic Quinazolinone
The search for new therapeutic agents led to the synthesis of a wide range of quinazolinone derivatives. Among the most famous and consequential was methaqualone .
Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) was first synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during research aimed at discovering new antimalarial drugs.[9][10] While it proved ineffective against malaria, it was discovered to be a potent sedative and hypnotic.[8]
Marketed in the United States under the brand name Quaalude , it was initially prescribed for anxiety and insomnia and was considered a safer alternative to barbiturates.[11][12] Its popularity surged in the 1960s and 1970s, becoming one of the most prescribed sedatives.[10][12] However, its high potential for abuse and addiction became alarmingly clear.[11] It became a popular recreational drug, often associated with the "disco" era.[10] Due to widespread misuse, the U.S. government banned it in 1984, classifying it as a Schedule I drug with no accepted medical use.[11][13]
Mechanism of Action
Methaqualone acts as a central nervous system depressant. Its sedative-hypnotic effects are produced by increasing the activity of the GABA (gamma-aminobutyric acid) neurotransmitter system in the brain, which slows down brain activity.[11]
Caption: Methaqualone enhances GABA-A receptor activity, leading to CNS depression.
Historical Timeline of Methaqualone
| Year | Event | Significance |
| 1951 | Methaqualone first synthesized in India.[9][10] | Discovered during antimalarial research; its sedative properties were noted. |
| 1962 | Patented in the United States.[10] | Paved the way for commercial production. |
| 1965 | Marketed as Quaalude in the US.[10][13] | Became a widely prescribed sedative for insomnia and anxiety. |
| 1970s | Peak recreational use.[10] | Became a popular "party drug," leading to widespread abuse and addiction. |
| 1984 | Banned in the United States.[11][13] | Classified as a Schedule I drug due to high abuse potential and lack of accepted medical use. |
Modern Era: A Scaffold for Diverse Therapeutics
The versatility of the quinazolinone ring has made it a "privileged structure" in medicinal chemistry.[4] Structure-activity relationship (SAR) studies have shown that substitutions at the 2, 3, 6, and 8 positions of the ring system are key to determining pharmacological activity.[2][4] This has led to the development of quinazolinone derivatives with a broad spectrum of biological activities.
Table of Biological Activities
| Biological Activity | Description |
| Anticancer | Derivatives like Gefitinib act as kinase inhibitors, blocking signaling pathways that lead to cancer cell growth.[6][7] |
| Anti-inflammatory | Certain derivatives exhibit potent anti-inflammatory effects, in some cases by inhibiting COX-II.[14] |
| Antimicrobial | Includes antibacterial and antifungal properties against various pathogens.[15] |
| Antihypertensive | Some compounds have been developed as diuretic and antihypertensive agents.[16] |
| Antiviral | Activity against viruses, including HIV, has been reported.[14] |
| Antimalarial | Despite methaqualone's failure, other derivatives have shown promise as antimalarial agents.[14] |
| Anticonvulsant | The CNS depressant effects have been explored for anticonvulsant therapies.[1] |
Example: Gefitinib and EGFR Inhibition in Cancer Therapy
A prime example of a modern quinazolinone-based drug is Gefitinib (Iressa) . Approved by the FDA in 2003, Gefitinib is used to treat certain types of non-small cell lung cancer.[6] It functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key protein involved in cell growth and proliferation. By blocking the ATP-binding site of EGFR, it halts the downstream signaling cascade that promotes tumor growth.[6]
Caption: Gefitinib inhibits the EGFR signaling pathway by blocking ATP binding.
Conclusion
The history of quinazolinone derivatives is a compelling narrative that spans from foundational organic synthesis and the exploration of natural products to the development of blockbuster drugs and the cautionary tale of medicines with high abuse potential. The structural simplicity and synthetic accessibility of the quinazolinone core, combined with its ability to interact with a diverse range of biological targets, have cemented its status as a truly privileged scaffold. Researchers and drug development professionals continue to explore this versatile molecule, ensuring that the story of quinazolinones will continue with new discoveries and therapeutic applications in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 9. Methaqualone | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]
- 10. Methaqualone - Wikipedia [en.wikipedia.org]
- 11. addictionwellness.com [addictionwellness.com]
- 12. northpointrecovery.com [northpointrecovery.com]
- 13. confirmbiosciences.com [confirmbiosciences.com]
- 14. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Key Mechanisms of Action of Quinazolin-4(3H)-one Derivatives
An In-Depth Technical Guide on the Core Mechanism of Action of Quinazolin-4(3H)-one Derivatives
Disclaimer: Direct, comprehensive studies on the specific mechanism of action of 7-Bromoquinazolin-4(3H)-one are not extensively available in the public domain. This guide, therefore, focuses on the well-documented mechanisms of the broader class of quinazolin-4(3H)-one derivatives. The presence and position of the bromo substituent can significantly influence the biological activity and target specificity, but the fundamental mechanisms described herein are expected to be relevant starting points for research on 7-bromo-substituted analogues.
The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] These derivatives have demonstrated significant potential in oncology, anti-inflammatory, and antiviral research. Their mechanism of action is diverse, often involving the inhibition of key enzymes in cellular signaling pathways.
Quinazolin-4(3H)-one derivatives exert their biological effects through interaction with various molecular targets. The most prominent mechanisms of action identified in the literature include:
-
Dual Inhibition of PARP1 and BRD4: A novel and promising anticancer strategy involves the simultaneous inhibition of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4).[2][3][4] This dual-targeting approach can induce synthetic lethality in cancer cells, particularly in breast cancer.[2][3]
-
Enzyme Inhibition in Cancer Proliferation:
-
Tyrosine Kinase Inhibition: Many quinazolin-4(3H)-one derivatives are potent inhibitors of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][5][6][7] This inhibition disrupts downstream signaling pathways crucial for cancer cell growth, proliferation, and angiogenesis.
-
Aurora Kinase A Inhibition: Certain derivatives selectively inhibit Aurora Kinase A, a key regulator of the cell cycle, leading to antiproliferative effects in non-small cell lung cancer.[8]
-
USP7 Inhibition: Novel quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7), which is involved in the p53-MDM2 pathway. Inhibition of USP7 can lead to the stabilization of p53 and subsequent tumor suppression.[9]
-
-
Disruption of Microtubule Dynamics: Some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[10][11]
-
Anti-inflammatory Activity: The anti-inflammatory properties of certain quinazolin-4(3H)-one derivatives are attributed to the inhibition of enzymes such as soluble epoxide hydrolase (sEH) and cyclooxygenase (COX).[1][12]
Quantitative Data on Biological Activity
The following tables summarize the inhibitory activities of various quinazolin-4(3H)-one derivatives against different molecular targets and cancer cell lines.
Table 1: Enzyme Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Quinazolin-4(3H)-one derivatives | PARP1 | Micromolar range | [2] |
| Quinazolin-4(3H)-one derivatives | BRD4 | Micromolar range | [2] |
| Quinazolin-4(3H)-one derivatives | VEGFR-2 | 0.29 µM | [1] |
| Quinazolin-4(3H)-one derivatives | FGFR-1 | 0.35 µM | [1] |
| Quinazolin-4(3H)-one derivatives | BRAFWT | 0.47 µM | [1] |
| Quinazolin-4(3H)-one derivatives | BRAFV600E | 0.30 µM | [1] |
| Quinazolin-4(3H)-one-7-carboxamides | Soluble Epoxide Hydrolase (sEH) | 0.30–0.66 μM | [12] |
| Quinazolin-4(3H)-one derivatives | USP7 | 0.595 µM - 5.048 µM | [9] |
| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR | Not specified | [6] |
Table 2: Cytotoxic Activity of Quinazolin-4(3H)-one Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 Value | Reference |
| 6,8-dibromo-4(3H)quinazolinone derivatives | MCF-7 (Breast Carcinoma) | 1.7 - 29.6 µg/mL | [13] |
| Quinazolin-4(3H)-one dithiocarbamates | HT29 (Colon Carcinoma) | 5.53 μM | [10] |
| Quinazolin-4(3H)-one-morpholine hybrids | A549 (Lung Carcinoma) | 2.83 μM | [7] |
| 2-styrylquinazolin-4(3H)-ones | Various | Sub-μM range | [11] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by quinazolin-4(3H)-one derivatives.
Figure 1: Dual inhibition of PARP1 and BRD4 by quinazolin-4(3H)-one derivatives.
Figure 2: Inhibition of the EGFR signaling pathway.
Experimental Protocols
Detailed experimental methodologies are crucial for understanding and reproducing the findings related to the mechanism of action of quinazolin-4(3H)-one derivatives. Below are generalized protocols for key experiments cited in the literature.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme (e.g., PARP1, BRD4, EGFR).
-
General Procedure:
-
The purified recombinant enzyme is incubated with its specific substrate and the test compound at various concentrations in an appropriate assay buffer.
-
For kinase assays, ATP is included as a phosphate donor. The reaction is often measured by quantifying the amount of phosphorylated substrate, typically using an ELISA-based method or a fluorescence/luminescence-based assay that measures ATP consumption.
-
For PARP assays, the incorporation of NAD+ into PAR polymers is measured, often using colorimetric or fluorescent methods.
-
The reaction is initiated and allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is then stopped, and the product is quantified using a plate reader.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability and Cytotoxicity Assays (e.g., MTT or SRB Assay)
-
Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).
-
For MTT Assay: MTT reagent is added to each well and incubated to allow viable cells to metabolize it into formazan crystals. The formazan is then solubilized, and the absorbance is measured.
-
For SRB Assay: Cells are fixed with trichloroacetic acid, and the cellular proteins are stained with sulforhodamine B (SRB). The bound dye is then solubilized, and the absorbance is measured.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
-
Flow Cytometry for Cell Cycle Analysis
-
Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.
-
General Procedure:
-
Cancer cells are treated with the test compound at a specific concentration for a defined period.
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.
-
Conclusion
The quinazolin-4(3H)-one scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in oncology. The diverse mechanisms of action, including dual-target inhibition and interference with critical cellular processes, underscore the therapeutic potential of this class of compounds. While specific data on this compound is limited, the extensive research on related derivatives provides a strong foundation for future investigations into its unique biological profile and mechanism of action. Further structure-activity relationship studies will be instrumental in optimizing the potency and selectivity of these compounds for clinical applications.
References
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 7-Bromoquinazolin-4(3H)-one: A Technical Whitepaper on a Promising Heterocyclic Scaffold
For Immediate Release
This technical guide serves as a comprehensive overview of the potential biological activities of the 7-bromoquinazolin-4(3H)-one core structure. Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties.[1][2][3][4] The introduction of a bromine atom at the 7th position of the quinazolinone scaffold is a key structural modification that has been explored for its potential to enhance therapeutic efficacy. This document, intended for researchers, scientists, and professionals in drug development, consolidates the existing data on 7-bromo-substituted quinazolinone derivatives, detailing their potential anticancer, antimicrobial, and anti-inflammatory activities.
Potential Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents, with several derivatives targeting key signaling pathways involved in cancer progression.[1][5][6] Bromine substitution has been investigated as a strategy to modulate the anticancer potency of these compounds.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Overexpression of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Quinazolinone derivatives have been extensively studied as EGFR inhibitors.[1][3][5][6][7][8] The binding of these inhibitors to the ATP-binding site of the EGFR tyrosine kinase domain blocks the downstream signaling cascade that promotes cell proliferation and survival.[6]
A proposed signaling pathway for EGFR inhibition by quinazolinone derivatives is illustrated below:
Caption: EGFR Signaling Pathway Inhibition.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs.[9] Several quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine site.[9][10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
The mechanism of tubulin polymerization inhibition is depicted in the following diagram:
Caption: Tubulin Polymerization Inhibition Mechanism.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various bromo-substituted quinazolinone derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 6-Bromo-2-styryl-3-[5-(substituted)-1,3,4-thiadiazole-2-yl]-quinazolin-4(3H)-ones | Multiple | Not specified, but showed activity | [12] |
| 6,8-Dibromo-4(3H)quinazolinone derivatives | Multiple | Not specified, but showed activity | [13] |
| 6-Bromo quinazoline derivatives | MCF-7 (Breast) | 15.85 ± 3.32 | [14] |
| 6-Bromo quinazoline derivatives | SW480 (Colon) | 17.85 ± 0.92 | [14] |
| 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Not specified | Not specified, but showed activity | [2] |
Potential Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[15] Quinazolinone derivatives have demonstrated promising antibacterial and antifungal activities.[12][13][16][17] The presence of a bromine atom in the quinazolinone ring has been associated with significant antimicrobial efficacy.
Mechanism of Action
The precise mechanisms of antimicrobial action for quinazolinone derivatives are not fully elucidated but are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Data on Antimicrobial Activity
The table below presents the antimicrobial activity of bromo-substituted quinazolinone derivatives against various microbial strains.
| Compound Class | Microbial Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 6,8-Dibromo-4(3H)quinazolinone derivatives | E. coli | MIC: 1.56 | [13] |
| 6,8-Dibromo-4(3H)quinazolinone derivatives | S. typhimurium | MIC: 3.125 | [13] |
| 6,8-Dibromo-4(3H)quinazolinone derivatives | L. monocytogenes | MIC: 1.56 | [13] |
| 6,8-Dibromo-4(3H)quinazolinone derivatives | S. aureus | MIC: 25 | [13] |
| 6,8-Dibromo-4(3H)quinazolinone derivatives | P. aeruginosa | MIC: 25 | [13] |
| 6,8-Dibromo-4(3H)quinazolinone derivatives | B. cereus | MIC: 25 | [13] |
| 6,8-Dibromo-4(3H)quinazolinone derivatives | C. albicans | MIC: 0.78 | [13] |
| 6,8-Dibromo-4(3H)quinazolinone derivatives | A. flavus | MIC: 0.097 | [13] |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives | S. aureus | Good activity | [12] |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives | S. pyogenes | Good activity | [12] |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives | E. coli | Good activity | [12] |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives | P. aeruginosa | Good activity | [12] |
Potential Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry.[4][18][19] Quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[2][18][19][20]
Mechanism of Action
The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX). Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of bromo-substituted quinazolinone derivatives.
| Compound | Assay | % Inhibition of Edema | Reference |
| 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced rat paw edema | 32.5 | [2] |
| Other 6-bromo-quinazolinone derivatives | Carrageenan-induced rat paw edema | 15.1 - 20.4 | [2] |
Experimental Protocols
A general workflow for the synthesis and biological evaluation of this compound derivatives is outlined below.
Caption: General Experimental Workflow.
Synthesis of this compound Derivatives
A common synthetic route to quinazolin-4(3H)-ones involves the condensation of an appropriately substituted 2-aminobenzoic acid or its amide with a suitable reagent. For this compound derivatives, 2-amino-4-bromobenzoic acid or 2-amino-4-bromobenzamide would serve as a key starting material. The synthesis often proceeds via an intermediate benzoxazinone, which is then reacted with an amine to yield the desired 3-substituted quinazolinone.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[21]
Antimicrobial Screening (Agar Well Diffusion Method)
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The agar medium is inoculated with a standardized suspension of the test microorganism.
-
Well Preparation: Wells of a specific diameter are made in the solidified agar.
-
Compound Addition: A defined volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[16]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
-
Animal Grouping: Animals (e.g., rats) are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., phenylbutazone) are administered orally or intraperitoneally.[2]
-
Carrageenan Injection: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
% Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[2]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on bromo-substituted quinazolinone derivatives strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. This will pave the way for the identification of lead compounds with enhanced efficacy and favorable safety profiles for future drug development endeavors.
References
- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 21. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 7-bromoquinazolin-4(3H)-one: A Technical Guide for Researchers
Introduction
7-bromoquinazolin-4(3H)-one is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the versatile quinazolinone scaffold, it serves as a key intermediate in the synthesis of a wide array of biologically active molecules. A comprehensive understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This in-depth technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for these analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.05 g/mol |
| CAS Number | 194851-16-6 |
| Appearance | Expected to be a solid at room temperature |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of closely related quinazolinone structures and established principles of spectroscopic interpretation, as specific experimental data for this compound was not available in the searched resources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H |
| ~8.3 | d | 1H | H-5 |
| ~8.1 | s | 1H | H-2 |
| ~7.8 | d | 1H | H-8 |
| ~7.7 | dd | 1H | H-6 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The assignments are based on typical aromatic proton patterns and the expected electronic effects of the bromine substituent.
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C-4 |
| ~149.0 | C-8a |
| ~145.0 | C-2 |
| ~137.0 | C-6 |
| ~129.0 | C-5 |
| ~128.0 | C-8 |
| ~122.0 | C-4a |
| ~120.0 | C-7 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The assignment is based on the expected electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR Absorption Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Medium, Broad | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1680 | Strong | C=O stretch (amide) |
| ~1610 | Medium | C=N stretch |
| ~1590, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~850 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 224/226 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |
| 196/198 | Medium | [M-CO]⁺ |
| 117 | Medium | [M-CO-Br]⁺ |
| 90 | High | [C₆H₄N]⁺ |
Note: The fragmentation pattern is a prediction based on common fragmentation pathways for quinazolinone structures.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 0-14 ppm, a sufficient number of scans for a good signal-to-noise ratio, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.
-
Typical parameters include a spectral width of 0-200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile solids, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph, or a direct insertion probe for Electron Impact (EI) ionization are suitable.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., ESI, EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ion source.
-
For EI, the sample is vaporized and then ionized by a beam of electrons (typically 70 eV).
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to study the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
This comprehensive guide provides researchers, scientists, and drug development professionals with the essential spectroscopic information and methodologies for the characterization of this compound. The provided data and protocols will aid in ensuring the quality and identity of this important chemical building block in synthetic and medicinal chemistry endeavors.
An In-depth Technical Guide to the Solubility and Stability of 7-bromoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-bromoquinazolin-4(3H)-one is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the pharmaceutical and fine chemical industries.[1][2][3] Its quinazolinone core is a prevalent structure in medicinal chemistry, known for a wide range of biological activities.[4][5] The presence of a bromine atom at the 7-position provides a reactive site for further functionalization, making it a valuable intermediate in drug discovery and development.[1][2] However, like many quinazolinone derivatives, it is characterized by poor aqueous solubility, which can present challenges in formulation and bioavailability.[6][7][8] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound and its derivatives, outlines experimental protocols for their assessment, and offers strategies to address solubility challenges.
Chemical and Physical Properties
This compound has the chemical formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol .[9] While specific, experimentally determined physical properties are not widely published in the readily available literature, some key identifiers are provided in the table below.
| Property | Value | Source |
| CAS Number | 194851-16-6 | [9] |
| Molecular Formula | C₈H₅BrN₂O | [9] |
| Molecular Weight | 225.04 g/mol | [9] |
| Synonyms | 7-Bromo-3,4-dihydroquinazolin-4-one; 7-Bromo-3H-quinazolin-4-one; 7-Bromoquinazoli-4(3H)-one | [9] |
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, the solubility of quinazolinone derivatives, in general, is known to be limited, particularly in aqueous solutions. This is primarily attributed to their rigid, fused heterocyclic ring system, high crystal lattice energy, and low polarity.[7]
Qualitative Solubility and Strategies for Enhancement:
-
Organic Solvents: Quinazolinone derivatives typically exhibit better solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[10] For compounds that are difficult to dissolve, gentle warming and ultrasonication can be employed to aid dissolution.[7]
-
Aqueous Solutions: The aqueous solubility of quinazolinone derivatives is often in the micromolar range.[10] To overcome poor aqueous solubility for in vitro assays, a common practice is to first prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO.[7] This stock solution is then diluted into the aqueous buffer. However, this can lead to precipitation if the final concentration exceeds the compound's solubility limit in the final solvent mixture.[7]
Strategies to address precipitation upon dilution include:
-
Lowering the final assay concentration.[7]
-
Introducing a co-solvent (e.g., 1-5% v/v of ethanol, propylene glycol, or polyethylene glycol) to the aqueous buffer.[6]
-
Using surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80, which can form micelles to encapsulate hydrophobic drug molecules.[6]
Enhancing Solubility for Formulation:
For drug development purposes, more advanced techniques are often necessary to improve the aqueous solubility of poorly soluble compounds like this compound. These methods include:
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier (e.g., PVP K30, PEG 6000) to create an amorphous solid dispersion, which can significantly enhance the dissolution rate.[6][11]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule within their hydrophobic cavity, forming an inclusion complex with improved aqueous solubility.[6]
Stability
Factors Affecting Stability:
The stability of a compound can be influenced by several factors, including:
-
Temperature
-
Humidity
-
Light
-
pH
General Stability Testing Protocols:
Stability studies typically involve storing the compound under various conditions and analyzing it at predetermined intervals.[12]
-
Accelerated Stability Testing: In the early stages of development, compounds are often subjected to accelerated stability testing at elevated temperatures and humidity to identify potential degradation products.[12]
-
Long-Term Stability Testing: This involves storing the compound under recommended storage conditions for an extended period to determine its shelf life.[12]
A study on nitrogen-rich heterocyclic esters indicated that these compounds can be thermally stable up to 250 °C in both inert and oxidizing conditions.[13] While not directly applicable to this compound, this suggests that the core heterocyclic structure can be robust.
Experimental Protocols
The following are generalized experimental protocols for determining the solubility and stability of compounds like this compound.
Solubility Determination (Gravimetric Method)
This method is a reliable way to determine the equilibrium solubility of a crystalline compound in a specific solvent at a given temperature.[10]
Objective: To determine the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Vials or flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath at a specific temperature and agitate it until equilibrium is reached (typically 24-72 hours).
-
Phase Separation: Centrifuge the saturated solution to separate the excess solid from the supernatant.
-
Filtration: Carefully filter the supernatant to ensure no solid particles are present.
-
Solvent Evaporation: Transfer a known volume of the clear, saturated solution to a pre-weighed container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).
-
Weighing the Residue: Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved compound.
-
Calculation: Calculate the solubility in terms of mg/mL or mol/L.
Stability Testing Protocol (General)
This protocol provides a general framework for assessing the stability of a compound under various conditions.
Objective: To evaluate the stability of the compound over time under different environmental conditions.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Analytical instruments for quantification (e.g., HPLC, LC-MS)
-
Appropriate containers for storage
Procedure:
-
Sample Preparation: Prepare multiple samples of the compound in the desired formulation or as a solid.
-
Storage: Place the samples in stability chambers under different conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[12]
-
Analysis: Analyze the pulled samples for key parameters such as appearance, assay (concentration of the active ingredient), degradation products, and moisture content.[12]
-
Data Evaluation: Evaluate the data to determine the rate of degradation and establish a shelf-life.
Signaling Pathway Involvement
Currently, there is no specific information in the scientific literature detailing the direct involvement of this compound in any particular signaling pathway. However, the broader class of quinazolin-4(3H)-one derivatives has been extensively studied and shown to interact with various biological targets, including:
-
Tyrosine Kinases: Many quinazolinone derivatives are known to be inhibitors of multiple tyrosine kinases, such as EGFR, HER2, and VEGFR2, which are crucial components of signaling pathways involved in cell proliferation and angiogenesis.[14]
-
PARP1 and BRD4: Some quinazolin-4(3H)-one derivatives have been designed as dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), which are involved in DNA repair and gene transcription, respectively.[15]
-
Aurora Kinase A: Certain derivatives have shown antiproliferative activity by targeting Aurora Kinase A, a key regulator of cell division.[16]
Given the versatility of the quinazolinone scaffold, it is plausible that this compound could serve as a precursor for compounds that modulate these or other signaling pathways. Further research is needed to elucidate its specific biological activities.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development due to its versatile synthetic utility. While specific quantitative data on its solubility and stability are sparse, the general characteristics of the quinazolinone class suggest poor aqueous solubility that can be addressed through various formulation strategies. The provided experimental protocols offer a framework for researchers to determine these crucial parameters for their specific applications. As research into quinazolinone derivatives continues to expand, a more detailed understanding of the properties of this compound will undoubtedly emerge, further solidifying its role as a valuable tool in the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 194851-16-6 | this compound - Synblock [synblock.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Screening of 7-Bromoquinazolin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in-vitro screening methodologies for evaluating the therapeutic potential of 7-bromoquinazolin-4(3H)-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinones have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details standardized experimental protocols for assessing these activities, presents illustrative quantitative data from closely related bromo-substituted quinazolinone analogs, and visualizes key cellular pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers initiating preclinical investigations into this promising scaffold.
Introduction
Quinazolin-4(3H)-one and its derivatives represent a privileged scaffold in drug discovery, forming the core structure of several approved therapeutic agents.[1] The introduction of a bromine substituent at various positions on the quinazoline ring has been shown to modulate the biological activity of these compounds.[1] While extensive research has been conducted on a variety of substituted quinazolinones, specific in-vitro screening data for this compound is not extensively available in the public domain.
This guide, therefore, utilizes data from closely related 6-bromoquinazolin-4(3H)-one derivatives as a proxy to illustrate the potential bioactivities and screening outcomes for the 7-bromo isomer. The methodologies and potential mechanisms of action described are broadly applicable to the quinazolinone scaffold and provide a robust framework for the in-vitro evaluation of this compound. The primary areas of focus for this preliminary screening are anticancer, antimicrobial, and anti-inflammatory activities.
In-Vitro Anticancer Activity
The cytotoxic potential of bromo-substituted quinazolinone derivatives against various cancer cell lines is a primary focus of their investigation. A key mechanism of action for some quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[2] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis.[2]
Illustrative Quantitative Data for 6-Bromoquinazolin-4(3H)-one Derivatives
The following table summarizes the in-vitro cytotoxic activity of representative 2-substituted-6-bromoquinazolin-4(3H)-one derivatives against human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 | Erlotinib | Not Specified |
| 8e | MCF-7 (Breast Cancer) | 35.14 ± 6.87 | Doxorubicin | Not Specified |
| 8e | SW480 (Colon Cancer) | 63.15 ± 1.63 | Doxorubicin | Not Specified |
Data presented is for 2-substituted-6-bromoquinazolin-4(3H)-one derivatives as reported in a study by an unnamed source.[1]
In-Vitro Antimicrobial Activity
Quinazolinone derivatives have also been investigated for their potential to combat bacterial and fungal pathogens.[3][4] The antimicrobial efficacy is often assessed by determining the zone of inhibition in agar diffusion assays and by measuring the minimum inhibitory concentration (MIC).
Illustrative Quantitative Data for Bromo-Substituted Quinazolinone Derivatives
The following table presents the in-vitro antimicrobial activity of various bromo-substituted quinazolinone derivatives against selected bacterial and fungal strains, as determined by the disc diffusion method.
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
| A-1 | S. aureus | Good Activity | A. niger | Good Activity |
| A-1 | S. pyogen | Very Good Activity | C. albicans | Good Activity |
| A-2 | E. coli | Excellent Activity | A. niger | Very Good Activity |
| A-5 | S. aureus | Very Good Activity | A. niger | Very Good Activity |
| A-5 | S. pyogen | Very Good Activity | C. albicans | Very Good Activity |
| A-6 | P. aeruginosa | Good Activity | A. niger | Very Good Activity |
| A-6 | S. aureus | Good Activity | C. albicans | Excellent Activity |
Qualitative activity data for 2,3,6-trisubstituted quinazolin-4-one derivatives as reported by Singh et al.[5]
In-Vitro Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinone derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.[6]
Illustrative COX-2 Inhibition Data
While specific IC50 values for this compound are not available, studies on other quinazolinone derivatives have demonstrated selective inhibition of the COX-2 enzyme over COX-1. For instance, certain synthesized quinazolinone derivatives have shown better inhibition against COX-2 when compared to the standard drug, Celecoxib.[6] This selectivity is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocols
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period, typically 24-48 hours.[2]
-
MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[2]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves generated from the absorbance readings.[2]
Agar Well Diffusion Method for Antimicrobial Screening
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.
-
Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent alone) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
In-Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.
-
Incubation with Inhibitor: The COX-2 enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Product Measurement: The reaction is allowed to proceed for a specific time and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified, typically using an Enzyme Immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway Diagram
Caption: Simplified EGFR-PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazolinone derivatives.
Experimental Workflow Diagrams
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the agar well diffusion antimicrobial assay.
Conclusion
While direct in-vitro screening data for this compound remains to be fully elucidated in publicly accessible literature, the extensive research on structurally similar bromo-substituted quinazolinones provides a strong rationale for its investigation as a potential therapeutic agent. The established protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities, as outlined in this guide, offer a clear and robust pathway for the preliminary evaluation of this compound. The illustrative data from 6-bromo analogs suggest that this compound may exhibit significant biological activities worthy of further exploration. Future studies should focus on generating specific quantitative data for the 7-bromo isomer to accurately determine its potency and selectivity, thereby paving the way for more advanced preclinical and clinical development.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mediresonline.org [mediresonline.org]
- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 7-bromoquinazolin-4(3H)-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 7-bromoquinazolin-4(3H)-one, a valuable building block in medicinal chemistry and drug discovery. The quinazolinone scaffold is a prominent feature in numerous biologically active compounds, and the introduction of a bromine atom at the 7-position offers a versatile handle for further chemical modifications through cross-coupling reactions.
Reaction Scheme
The synthesis of this compound can be effectively achieved through the cyclization of 2-amino-4-bromobenzoic acid with formamide. This one-step method is straightforward and proceeds with good yield.
Figure 1: Reaction scheme for the synthesis of this compound.
Caption: Synthesis of this compound from 2-amino-4-bromobenzoic acid.
Experimental Protocol
This protocol is based on established methods for the synthesis of quinazolin-4(3H)-ones from anthranilic acids and formamide.
Materials and Equipment:
-
2-amino-4-bromobenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and flask
-
Filter paper
-
Recrystallization solvent (e.g., ethanol or acetic acid)
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-4-bromobenzoic acid and an excess of formamide.
-
Reaction: Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.
-
Characterization: Dry the purified product and determine its melting point. Confirm the structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-Amino-4-bromobenzoic acid |
| Reagent | Formamide |
| Reaction Temperature | 125-130 °C |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Product | This compound |
| Appearance | White to off-white solid |
| Yield | Typically high, dependent on optimization |
| Melting Point | >300 °C |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
Characterization Data
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
References
Step-by-Step Guide to the Purification of 7-bromoquinazolin-4(3H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 7-bromoquinazolin-4(3H)-one, a key intermediate in the synthesis of various biologically active molecules. The following guide outlines common purification techniques, including recrystallization and column chromatography, to obtain a high-purity final product.
Introduction
This compound is a heterocyclic compound whose derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The purity of this intermediate is crucial for the successful synthesis of target molecules and for obtaining reliable data in subsequent biological assays. Depending on the synthetic route employed, the crude product may contain unreacted starting materials, reagents, and side-products as impurities. This guide presents systematic procedures to effectively remove these impurities.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.05 g/mol |
| Appearance | Solid |
| Purity (typical) | >97% |
Purification Protocols
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity of the compound. Below are detailed protocols for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a particular solvent at varying temperatures.
1.1. Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For quinazolinone derivatives, common solvents for recrystallization include ethanol, methanol, and ethyl acetate, or a mixture of solvents like ethanol/water. Small-scale solubility tests are recommended to determine the optimal solvent or solvent system.
1.2. Experimental Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
1.3. Expected Results: Recrystallization can significantly improve the purity of the final product. The table below shows representative data for the purification of a related quinazolinone derivative.
| Parameter | Before Purification | After Recrystallization |
| Purity | ~85% | >98% |
| Yield | - | ~80% |
Protocol 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
2.1. Stationary and Mobile Phase Selection: For quinazolinone derivatives, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve good separation (target Rf of 0.2-0.4). A common starting eluent system is a mixture of hexanes and ethyl acetate.[1][2]
2.2. Experimental Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary to elute the compound of interest.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the presence of the desired compound in each fraction using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
2.3. Expected Results: Flash column chromatography is a highly effective method for purifying quinazolinone derivatives. For instance, a substituted derivative, 3-Benzyl-2-(4-(benzyloxy)benzyl)-7-bromoquinazolin-4(3H)-one, was purified by flash column chromatography using a hexanes/EtOAc eluent, resulting in a high yield of the pure product.[1]
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexanes/Ethyl Acetate (e.g., 2:1) |
| Purity (Post-Column) | >95% |
| Yield | ~89%[1] |
Experimental Workflow and Logic
The general workflow for the purification of this compound can be visualized as a series of sequential steps, starting from the crude product to the final, high-purity compound.
Caption: General workflow for the purification of this compound.
Purity Assessment
The purity of this compound before and after purification should be assessed using appropriate analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess purity and monitor the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can be used for purity estimation.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Signaling Pathways and Logical Relationships
The purification process itself does not directly involve biological signaling pathways. However, the purity of this compound is critical for its use in synthesizing derivatives that may target various signaling pathways in drug discovery research. The logical relationship in the purification process is a sequence of steps designed to systematically remove impurities based on their differing physical properties from the desired compound.
Caption: Logical relationship from synthesis to purified product.
References
- 1. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-bromoquinazolin-4(3H)-one in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromoquinazolin-4(3H)-one is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. The quinazolinone core is recognized as a "privileged structure," frequently found in molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. The presence of a bromine atom at the 7-position offers a reactive handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of extensive chemical libraries for drug discovery programs. This document provides a detailed overview of the applications of this compound, focusing on its use in the development of cholinesterase and soluble epoxide hydrolase (sEH) inhibitors.
I. Synthesis of Key Intermediates from this compound
The strategic placement of the bromine atom on the quinazolinone scaffold allows for the synthesis of more complex heterocyclic systems. Two notable examples are the synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and 7-bromo-2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one.
Experimental Protocol: Synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
This protocol describes the synthesis of a key tricyclic intermediate from 2-amino-5-bromobenzoic acid and pyrrolidin-2-one.
Materials:
-
2-amino-5-bromobenzoic acid
-
Pyrrolidin-2-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
25% wt. Ammonium hydroxide solution
-
Ethanol
Procedure:
-
In a flask, combine 2-amino-5-bromobenzoic acid (4.32 g, 20 mmol) and pyrrolidin-2-one (2.72 g, 32 mmol).
-
Cool the mixture to 0-2 °C in an ice bath.
-
Slowly add phosphorus oxychloride (21.8 g, 13 mL, 0.142 mol) dropwise over 1 hour, maintaining the temperature between 0-2 °C.
-
After the addition is complete, heat the reaction mixture to 95-98 °C for 2 hours.
-
Cool the mixture and carefully pour it onto ice.
-
Keep the temperature of the mixture at 0-2 °C and once the reaction is completely decomposed, adjust the pH to 10-11 with a 25% wt. ammonium hydroxide solution.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.
II. Application in the Development of Cholinesterase Inhibitors for Alzheimer's Disease
Derivatives of this compound have shown significant promise as cholinesterase inhibitors, a key therapeutic strategy for Alzheimer's disease. The 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one intermediate can be further functionalized via Suzuki-Miyaura cross-coupling to yield a variety of 7-aryl derivatives with potent anti-cholinesterase activity.[1]
Quantitative Data: Cholinesterase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC₅₀) of various 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound ID | R (Aryl Group) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 3a | 4-Chlorophenyl | 8.132 ± 0.31 | 10.214 ± 0.42 |
| 3g | 3-Chlorophenyl | 7.541 ± 0.28 | 9.882 ± 0.39 |
| 3h | 3-Methoxyphenyl | 9.205 ± 0.35 | 11.537 ± 0.48 |
| 3i | 3-Acetylphenyl | 10.336 ± 0.41 | 12.871 ± 0.53 |
| 3k | 3-Chloro-4-fluorophenyl | 6.084 ± 0.26 | 8.116 ± 0.33 |
| 3n | Phenyl | 12.114 ± 0.47 | 14.725 ± 0.59 |
| 3m | Naphthalen-1-yl | 11.527 ± 0.45 | 13.982 ± 0.56 |
| 3f | m-Tolyl | 10.873 ± 0.43 | 13.249 ± 0.54 |
| Donepezil | (Reference) | 0.021 ± 0.001 | 3.45 ± 0.12 |
Experimental Protocol: Synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones via Suzuki-Miyaura Coupling
Materials:
-
7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
-
Appropriate arylboronic acid
-
Pd(dppf)Cl₂ (catalyst)
-
K₂CO₃ (base)
-
Dioxane/H₂O (3:1) solvent mixture
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, dissolve 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (1 equivalent) and the corresponding arylboronic acid (1.2 equivalents) in a 3:1 mixture of dioxane and water.
-
Add K₂CO₃ (2 equivalents) and Pd(dppf)Cl₂ (0.05 equivalents).
-
Heat the mixture to reflux at 110 °C for 8 hours.
-
After cooling, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
AChE from electric eel
-
BChE from equine serum
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of DTNB (10 mM), ATCI (75 mM), and BTCI (75 mM) in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of buffer.
-
Add 20 µL of the respective enzyme solution (AChE or BChE).
-
Incubate the mixture for 10 minutes at 25 °C.
-
Initiate the reaction by adding 10 µL of the corresponding substrate (ATCI or BTCI) and 10 µL of DTNB.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Synthetic route and assay workflow for cholinesterase inhibitors.
III. Application in the Development of Soluble Epoxide Hydrolase (sEH) Inhibitors
This compound is also a precursor for the synthesis of soluble epoxide hydrolase (sEH) inhibitors. sEH is a therapeutic target for various cardiovascular and inflammatory diseases.[2] The general strategy involves the conversion of the bromo-substituent to a carboxylic acid, followed by amidation to generate a library of quinazolin-4(3H)-one-7-carboxamide derivatives.
Quantitative Data: sEH Inhibitory Activity
The following table presents the IC₅₀ values for a selection of quinazolin-4(3H)-one-7-carboxamide derivatives against human sEH.[2][3]
| Compound ID | Amide Moiety | sEH IC₅₀ (µM) |
| 34 | 4-(trifluoromethyl)benzylamide | 0.30 |
| 35 | 4-chlorobenzylamide | 0.33 |
| 37 | 3,4-dichlorobenzylamide | 0.66 |
| 43 | 4-methoxybenzylamide | 0.58 |
| 14 | N-phenyl-N'-...amide | 4.5 |
| 46 | N-H-...amide | 1.5 |
Experimental Protocol: General Synthesis of Quinazolin-4(3H)-one-7-carboxamides
Step 1: Synthesis of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid from this compound (Conceptual)
A specific protocol for this direct conversion was not found in the provided search results. However, a plausible route would involve a palladium-catalyzed carbonylation reaction.
Step 2: Amidation of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Materials:
-
4-oxo-3,4-dihydroquinazoline-7-carboxylic acid derivative
-
Desired amine
-
HATU (coupling agent)
-
DIPEA (base)
-
DMF (solvent)
Procedure:
-
Dissolve the quinazolinone-7-carboxylic acid (1 equivalent) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the desired amine (1.2 equivalents).
-
Continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to yield the final carboxamide derivative.
Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This is a fluorescence-based assay to determine the inhibitory activity of compounds against sEH.
Materials:
-
Recombinant human sEH
-
sEH fluorescent substrate (e.g., PHOME)
-
Tris buffer (25 mM, pH 7.0) containing BSA (0.1 mg/mL)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Dilute the sEH enzyme to the desired concentration in Tris buffer.
-
In a 96-well black plate, add the test compound at various concentrations.
-
Add the diluted sEH enzyme solution to each well.
-
Pre-incubate the plate for 5 minutes at room temperature.
-
Initiate the reaction by adding the sEH substrate.
-
Immediately measure the increase in fluorescence (e.g., Ex/Em: 330/465 nm) over time using a fluorescence plate reader.
-
Calculate the rate of the enzymatic reaction.
-
Determine the percent inhibition and subsequently the IC₅₀ value for each compound.
Caption: Synthetic approach and the role of sEH inhibitors.
IV. Potential Modulation of the p53-MDM2-USP7 Pathway
While not directly demonstrated for this compound derivatives in the provided literature, the quinazolinone scaffold is known to be a core structure in inhibitors of the ubiquitin-specific protease 7 (USP7). USP7 plays a critical role in the p53-MDM2 pathway, a key regulator of cell cycle and apoptosis. Inhibition of USP7 leads to the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. This results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] The development of 7-substituted quinazolinone derivatives as USP7 inhibitors represents a promising avenue for anticancer drug discovery.
Caption: The p53-MDM2-USP7 signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its utility is demonstrated in the straightforward synthesis of complex heterocyclic systems that serve as potent inhibitors of clinically relevant enzymes such as cholinesterases and soluble epoxide hydrolase. The ability to easily introduce diverse functionalities at the 7-position through established synthetic methodologies makes it an attractive scaffold for the generation of compound libraries for high-throughput screening and lead optimization. Further exploration of derivatives of this compound is warranted to uncover novel therapeutic agents for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinazoline-4(3H)-one derivatives as novel and potent inhibitors of soluble epoxide hydrolase: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 7-bromoquinazolin-4(3H)-one for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinazolin-4(3H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The introduction of a bromine atom at the 7-position of the quinazolinone ring offers a valuable handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug screening. This document provides detailed application notes and experimental protocols for utilizing 7-bromoquinazolin-4(3H)-one as a versatile scaffold in drug design, with a focus on the development of inhibitors for key cancer targets such as protein kinases, PARP-1, and BRD4.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the reported biological activities of various derivatives synthesized from the this compound scaffold.
Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-S-alkyl, 3-phenyl | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| 1b | 2-S-alkyl, 3-phenyl | SW480 (Colon) | 17.85 ± 0.92 | [1] |
| 2a | 2-(aryl), 3-(aryl) | HepG2 (Liver) | 3.74 ± 0.14 | [2] |
| 2b | 2-(aryl), 3-(aryl) | MCF-7 (Breast) | 5.00 ± 0.20 | [2] |
| 2c | 2-(aryl), 3-(aryl) | HCT-116 (Colon) | 6.77 ± 0.27 | [2] |
| 3a | 2,3-disubstituted | PC3 (Prostate) | 10 | [3] |
| 3b | 2,3-disubstituted | MCF-7 (Breast) | 10 | [3] |
| 3c | 2,3-disubstituted | HT-29 (Colon) | 12 | [3] |
| 4a | 6-bromo-2-styryl | TK-10 (Renal) | 0.62 - 7.72 | [4] |
| 4b | 6-bromo-2-styryl | UACC-62 (Melanoma) | 0.62 - 7.72 | [4] |
| 4c | 6-bromo-2-styryl | MCF-7 (Breast) | 0.62 - 7.72 | [4] |
Table 2: Kinase and Enzyme Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 5a | VEGFR-2 | 0.340 ± 0.04 | [2] |
| 6a | PARP-1 | 63.81 ± 2.12 nM | [5] |
| 7a | CDK2 | 0.67 | [6] |
| 8a | HER2 | Comparable to lapatinib | [7] |
| 8b | EGFR | Comparable to lapatinib | [7] |
| 9a | BRD4 | Micromolar potency | [8][9] |
Experimental Protocols
Protocol 1: General Synthesis of 2,3-disubstituted-7-bromoquinazolin-4(3H)-ones
This protocol describes a general method for the synthesis of 2,3-disubstituted-7-bromoquinazolin-4(3H)-ones, which can be adapted for the generation of a diverse compound library.
Step 1: Synthesis of 2-amino-4-bromobenzamide
-
To a solution of 2-amino-4-bromobenzoic acid (1 eq.) in an appropriate solvent such as tetrahydrofuran (THF), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 eq.).
-
Stir the mixture at room temperature for 2 hours.
-
Bubble ammonia gas through the reaction mixture or add a solution of aqueous ammonia and stir for an additional 12 hours.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2-amino-4-bromobenzamide.
Step 2: Synthesis of 7-bromo-2-substituted-4H-3,1-benzoxazin-4-one
-
Suspend 2-amino-4-bromobenzamide (1 eq.) in an excess of an appropriate acid chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the 7-bromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate.
Step 3: Synthesis of 2,3-disubstituted-7-bromoquinazolin-4(3H)-one
-
To a solution of the 7-bromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate (1 eq.) in a suitable solvent like ethanol or glacial acetic acid, add the desired primary amine (1.1 eq.).
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a cold solvent and dry under vacuum. Purify further by recrystallization or column chromatography if necessary.
Protocol 2: VEGFR-2 Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to evaluate the inhibitory activity of synthesized compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a white, opaque microplate, add the test compound dilutions. Include wells for a positive control (e.g., Sorafenib) and a no-inhibitor (vehicle) control.
-
Add the VEGFR-2 enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
Protocol 3: PARP-1 Activity Assay (Chemiluminescent)
This protocol describes a chemiluminescent assay to determine the in vitro inhibitory activity of compounds against PARP-1.[11]
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Histone-coated 96-well plates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds dissolved in DMSO
Procedure:
-
Wash the histone-coated plate with PBST.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add serial dilutions of the test compounds to the wells. Include wells for a positive control (e.g., Olaparib) and a no-inhibitor control.
-
Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.
-
Add the master mix to all wells to start the reaction.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate three times with PBST.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value as described in Protocol 2.[11]
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
Derivatives of this compound have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Inhibition of VEGFR-2 blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
PARP-1 and BRD4 Inhibition Signaling
A novel strategy in cancer therapy is the dual inhibition of PARP-1 and BRD4. PARP inhibitors trap PARP1 on DNA, leading to double-strand breaks (DSBs) that are repaired by homologous recombination (HR). BRD4 inhibitors can downregulate the expression of key HR proteins like RAD51 and CtIP, inducing a state of "BRCAness" or HR deficiency. The combination of a PARP inhibitor with a BRD4 inhibitor can therefore be synthetically lethal in cancer cells. Derivatives of this compound can be designed to target one or both of these proteins.
Caption: Synergistic inhibition of PARP-1 and BRD4 leading to cancer cell apoptosis.
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of novel drug candidates using the this compound scaffold.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Bromoquinazolin-4(3H)-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoquinazolin-4(3H)-one is a pivotal heterocyclic intermediate, widely utilized in the synthesis of a diverse array of biologically active molecules. Its quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of a bromine atom at the 7-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino moieties. This allows for the systematic exploration of the chemical space around the quinazolinone core to optimize biological activity. These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization through common cross-coupling reactions, along with its application in the context of targeted drug discovery.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from 2-amino-4-bromobenzoic acid. While various methods exist for the formation of the quinazolinone ring system, a common and effective approach involves the condensation of the anthranilic acid derivative with formamide or formamidine acetate.[3][4]
Experimental Protocol: Synthesis from 2-Amino-4-bromobenzoic Acid and Formamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromobenzoic acid (1.0 eq) and formamide (10-15 eq).
-
Reaction Conditions: Heat the mixture to 150-160 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to the flask to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or a suitable solvent system to afford this compound as a solid.
A similar one-step synthesis for the analogous 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate in acetonitrile with a copper catalyst has been reported, suggesting an alternative route.[5][6]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position of the quinazolinone ring is well-suited for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in building molecular complexity and are cornerstones of modern drug discovery.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents, typically aryl or heteroaryl boronic acids.[7][8]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq).
-
Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v). Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 7-aryl-quinazolin-4(3H)-one derivative.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 75-85 |
Table 1: Representative yields for Suzuki-Miyaura coupling reactions with this compound. Yields are indicative and may vary based on specific reaction conditions.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of 7-amino-substituted quinazolinones by coupling this compound with a wide range of primary and secondary amines.[2][3][9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or XPhos; 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃; 1.4 eq) to a dry Schlenk tube.
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography to obtain the 7-amino-quinazolin-4(3H)-one derivative.
| Entry | Amine | Ligand | Base | Solvent | Yield (%) |
| 1 | Aniline | Xantphos | NaOtBu | Toluene | 70-85 |
| 2 | Morpholine | BINAP | Cs₂CO₃ | Dioxane | 80-90 |
| 3 | Benzylamine | XPhos | NaOtBu | Toluene | 75-88 |
Table 2: Representative yields for Buchwald-Hartwig amination reactions with this compound. Yields are indicative and may vary based on specific reaction conditions.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling is a reliable method for introducing terminal alkynes at the 7-position of the quinazolinone core, leading to the formation of 7-alkynyl-quinazolin-4(3H)-ones.[10][11][12]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst like CuI (3-10 mol%), and a phosphine ligand if necessary (e.g., PPh₃).
-
Solvent and Reagents: Dissolve the starting materials in a degassed solvent, typically an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Add the terminal alkyne (1.2-1.5 eq).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the mixture to remove the amine hydrobromide salt, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product via column chromatography to afford the 7-alkynyl-quinazolin-4(3H)-one derivative.
| Entry | Alkyne | Solvent/Base | Temperature | Yield (%) |
| 1 | Phenylacetylene | Et₃N | Room Temp. | 80-95 |
| 2 | 1-Hexyne | DIPA | 50 °C | 75-90 |
| 3 | Trimethylsilylacetylene | Et₃N | Room Temp. | 85-95 |
Table 3: Representative yields for Sonogashira coupling reactions with this compound. Yields are indicative and may vary based on specific reaction conditions.
Application in Drug Discovery: Targeting Signaling Pathways
Quinazolinone derivatives have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[2][13][14][15] The derivatization of the 7-position of the quinazolinone scaffold can significantly impact the potency and selectivity of these inhibitors.
Workflow for Synthesis and Biological Evaluation
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. brieflands.com [brieflands.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Involving 7-Bromoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolin-4(3H)-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, making it a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Derivatives of this core structure have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3][4] Halogenation of the quinazolinone ring, particularly with bromine, can significantly modulate the compound's physicochemical properties and biological activity, often leading to enhanced potency and target selectivity.
7-Bromoquinazolin-4(3H)-one is a halogenated derivative that holds potential for therapeutic applications, particularly in oncology. While specific data for this compound is limited in publicly available literature, these application notes and protocols are based on the well-documented activities of structurally related bromo-substituted quinazolinone derivatives. The provided methodologies and representative data will serve as a comprehensive guide for researchers initiating studies with this compound.
Application Notes
Antiproliferative and Cytotoxic Activity
Bromo-substituted quinazolin-4(3H)-one derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[5][6] These compounds often exhibit antiproliferative activity by inducing cell cycle arrest and apoptosis. The cytotoxic potential of these compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Kinase Inhibition
A primary mechanism through which many quinazolinone derivatives exert their anticancer effects is the inhibition of protein kinases.[3][7][8][9] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of this compound have been shown to inhibit kinases such as the Epidermal Growth Factor Receptor (EGFR) and Ephrin type-B receptor 3 (EphB3), suggesting that this compound may also target these or other related kinases.[10]
EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth and is often hyperactivated in various cancers. Inhibition of this pathway can block downstream signaling cascades, leading to reduced cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest
In addition to direct cytotoxicity, this compound and its analogs may induce programmed cell death, or apoptosis, in cancer cells. This can be assessed by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Furthermore, these compounds can cause cell cycle arrest at specific phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[11][12]
Data Presentation
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative bromo-substituted quinazolinone derivatives against various cancer cell lines. This data serves as a reference for the expected potency of this compound.
Table 1: Cytotoxic Activity of Bromo-Quinazolinone Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6-Bromo-quinazolinone Derivative 8a | MCF-7 | Breast Cancer | 15.85 ± 3.32 | [5] |
| 6-Bromo-quinazolinone Derivative 8a | SW480 | Colorectal Cancer | 17.85 ± 0.92 | [5] |
| 6,8-Dibromo-4(3H)quinazolinone XIIIb | MCF-7 | Breast Cancer | 1.7 (µg/mL) | [6] |
| 6,8-Dibromo-4(3H)quinazolinone IX | MCF-7 | Breast Cancer | 1.8 (µg/mL) | [6] |
| Quinazolinone-thiazol hybrid (6-Bromo) | PC-3 | Prostate Cancer | >12 (approx.) | [13] |
| Quinazolinone-thiazol hybrid (6-Bromo) | MCF-7 | Breast Cancer | >12 (approx.) | [13] |
| Quinazolinone-thiazol hybrid (6-Bromo) | HT-29 | Colorectal Cancer | >12 (approx.) | [13] |
Table 2: Kinase Inhibitory Activity of a 7-Bromo-Quinazolinone Derivative
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| 4-((7-Bromoquinazolin-4-yl)amino)benzenesulfonamide (4c) | EphB3 | 1.04 | [10] |
| 4-((7-Bromoquinazolin-4-yl)amino)benzenesulfonamide (4c) | EGFR | 8.04 | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to determine the IC50 value of this compound against a specific kinase.
Materials:
-
Recombinant kinase and its specific substrate
-
Kinase assay buffer
-
ATP
-
This compound
-
DMSO
-
Microplate (e.g., white, opaque 384-well plate)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer.
-
Assay Setup: Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Kinase Addition: Add the kinase to the wells and incubate for 10-30 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Allow the reaction to proceed for 30-60 minutes at a controlled temperature (e.g., 30°C or 37°C).
-
Detection: Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect the expression levels and phosphorylation status of specific proteins in a signaling pathway affected by the test compound.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in lysis buffer and determine the protein concentration.[14]
-
SDS-PAGE: Denature equal amounts of protein and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon treatment.
Protocol 4: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with the test compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Add additional binding buffer and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
References
- 1. researchgate.net [researchgate.net]
- 2. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 9. Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying 7-bromoquinazolin-4(3H)-one: Detailed Analytical Methods
For Immediate Release
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed analytical methodologies for the quantitative determination of 7-bromoquinazolin-4(3H)-one, a key heterocyclic compound of interest in pharmaceutical research. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are designed to serve as robust starting points for method development and validation in research and quality control settings.
Introduction
This compound is a derivative of the quinazolinone scaffold, a privileged structure in medicinal chemistry associated with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Accurate and precise quantification of this compound in various matrices, from bulk substance to biological fluids, is critical for pharmacokinetic studies, formulation development, and quality assurance. This note outlines two common, powerful analytical techniques for this purpose.
Analytical Methods Overview
Two primary methods are presented: an HPLC-UV method suitable for routine quantification and purity assessment, and a more sensitive and selective LC-MS/MS method ideal for bioanalytical applications where low detection limits are required.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is based on the principle of separating the analyte from other components on a reversed-phase C18 column, followed by quantification using a UV detector. RP-HPLC is a widely employed technique for its high resolution and reproducibility in pharmaceutical analysis.[2]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analyzing plasma samples, an LC-MS/MS method is recommended. This technique couples the separation power of HPLC with the specificity of mass spectrometry, allowing for precise quantification even in complex matrices. The use of Multiple Reaction Monitoring (MRM) enhances the method's specificity and sensitivity.[3][4]
Representative Quantitative Data
The following table summarizes typical performance characteristics that can be expected upon validation of these analytical methods. These values are illustrative and should be confirmed through in-house validation studies.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 2.0% | < 5.0% |
| Inter-day Precision (%RSD) | < 3.0% | < 7.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Analyte Retention Time | ~4.5 min | ~2.8 min |
Experimental Workflows and Protocols
The general workflow for the quantification of this compound is depicted below.
Caption: General workflow for quantifying this compound.
Protocol 1: RP-HPLC-UV Method
This protocol is suitable for the quantification of this compound in bulk powder or simple formulations.
1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (ACS grade)
-
Deionized Water (18.2 MΩ·cm)
2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-7 min: 20% to 80% B
-
7-8 min: 80% B
-
8.1-10 min: Return to 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Expected Retention Time: Approximately 4.5 minutes
4. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare calibration standards by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations from 0.1 µg/mL to 100 µg/mL.
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the unknown samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown samples using the regression equation from the calibration curve.
Protocol 2: LC-MS/MS Method
This protocol is designed for the sensitive quantification of this compound in biological matrices like human plasma, requiring a sample preparation step to remove proteins.
1. Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.
-
Acetonitrile (LC-MS grade) with 0.1% Formic Acid
-
Deionized Water (LC-MS grade) with 0.1% Formic Acid
-
Drug-free human plasma
2. Instrumentation
-
LC-MS/MS system: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Analytical Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 3 µm).
3. LC and MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.5 min: 10% to 90% B
-
3.5-4.0 min: 90% B
-
4.1-5.0 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions (Illustrative):
-
This compound: Precursor ion (Q1) m/z 225.0 -> Product ion (Q3) m/z [To be determined by infusion]
-
Internal Standard (IS): [To be determined based on the selected IS]
-
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of IS working solution (e.g., 100 ng/mL).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for injection.
5. Data Analysis
-
Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Quantify the unknown samples from the calibration curve.
-
The method should be fully validated according to regulatory guidelines, assessing parameters like selectivity, accuracy, precision, and stability.[6][7]
Logical Relationship Diagram
The following diagram illustrates the decision-making process for selecting the appropriate analytical method.
Caption: Decision tree for analytical method selection.
References
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 5. benchchem.com [benchchem.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
Techniques for Scaling Up 7-Bromoquinazolin-4(3H)-one Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the scalable synthesis of 7-bromoquinazolin-4(3H)-one, a key intermediate in pharmaceutical development. The focus is on robust and efficient methodologies amenable to large-scale production, primarily centered on the widely utilized Niementowski reaction. Alternative synthetic strategies are also discussed, offering flexibility in process development. Detailed protocols for synthesis and purification are provided, along with quantitative data to facilitate comparison and optimization. Visual representations of the primary synthetic workflow are included to enhance understanding of the process.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The bromine substituent at the 7-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.
As the demand for novel therapeutics grows, the need for efficient, scalable, and cost-effective methods for producing key intermediates like this compound becomes paramount. This document outlines scalable synthesis and purification techniques, with a focus on providing practical and detailed protocols for researchers and process chemists.
Synthetic Methodologies for Scale-Up
Several synthetic routes to this compound have been reported. For large-scale production, the ideal method should utilize readily available and cost-effective starting materials, involve a minimal number of steps, be high-yielding, and allow for straightforward purification.
Primary Recommended Method: The Niementowski Reaction
The Niementowski reaction, a thermal condensation of an anthranilic acid with an amide, is the most common and well-established method for the synthesis of 4(3H)-quinazolinones, including the 7-bromo derivative.[1][2] This method is favored for its simplicity and the use of readily available starting materials.
Reaction Scheme:
The reaction typically involves heating 2-amino-4-bromobenzoic acid with an excess of formamide, which serves as both a reactant and a solvent.[3] The reaction proceeds through the formation of an intermediate N-formylanthranilic acid, which then cyclizes to the desired quinazolinone.[1]
Key Advantages for Scale-Up:
-
One-pot synthesis: The reaction is typically carried out in a single step.
-
Atom economy: The primary byproduct is water.
-
Readily available starting materials: 2-Amino-4-bromobenzoic acid and formamide are commercially available in bulk.
-
High yields: The reaction is known to produce good to excellent yields.[4]
Alternative Synthetic Routes
While the Niementowski reaction is the primary choice, other methods can be considered depending on the availability of starting materials and specific process requirements.
-
From 2-Amino-4-bromobenzamide: Condensation of 2-amino-4-bromobenzamide with triethyl orthoformate followed by cyclization with a source of ammonia.
-
From 2,4-Dibromo-5-chlorobenzoic Acid: A one-step reaction with formamidine acetate, although this yields a 6-chloro-7-bromo derivative, it demonstrates a scalable approach for related structures.[5]
-
Modern Catalytic Methods: Visible light-induced synthesis from 2-aminobenzamides and aldehydes offers a greener alternative, though its scalability for this specific target is less documented.[6]
Quantitative Data Presentation
The following tables summarize typical reaction parameters and outcomes for the synthesis of this compound and related compounds. These values should serve as a starting point for process optimization.
Table 1: Synthesis of 7-Substituted Quinazolin-4(3H)-ones via the Niementowski Reaction
| Starting Material | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-bromobenzoic acid | Formamide (excess) | 130 | 4 | Not specified, but adaptable | [7] |
| 2-Amino-5-bromobenzoic acid | Formamide (excess) | 130 | 4 | 91 | [7] |
| Anthranilic acid | Formamide (excess) | 150-160 | 8 | High | [3] |
| 2,4-Dibromo-5-chlorobenzoic acid | Formamidine acetate, CuBr, NaI, NaOH, Acetonitrile | Reflux (approx. 82) | 20 | 86.7 (for 7-bromo-6-chloro derivative) | [5] |
Table 2: Purification Data for this compound
| Purification Method | Solvent System | Key Parameters | Expected Purity | Recovery Yield (%) |
| Washing | Anhydrous Ethanol | Washing of the crude precipitate | >95% | High |
| Recrystallization | Ethanol or Methanol | Dissolution in hot solvent, slow cooling | >98% | 80-90% |
| Recrystallization | Ethanol/Water | Adjustment of solvent ratio for optimal crystallization | >98% | 80-90% |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound via Niementowski Reaction
This protocol is suitable for laboratory-scale synthesis and initial process development.
Materials:
-
2-Amino-4-bromobenzoic acid
-
Formamide
-
Deionized water
-
Anhydrous ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-4-bromobenzoic acid (1 equivalent) and formamide (4-5 equivalents).[7]
-
Heating: Heat the reaction mixture with stirring to 130 °C.[7]
-
Reaction Monitoring: Maintain the temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to approximately 60 °C. Add deionized water to precipitate the crude product. Stir for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product thoroughly with anhydrous ethanol to remove residual formamide and other impurities.[7]
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.
Protocol 2: Kilogram-Scale Production of this compound
This protocol outlines a process suitable for pilot plant or small-scale industrial production.
Materials:
-
2-Amino-4-bromobenzoic acid
-
Formamide
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Glass-lined reactor with heating/cooling jacket and overhead stirrer
-
Nutsche filter-dryer or centrifuge and vacuum oven
Procedure:
-
Charging the Reactor: Charge the reactor with 2-amino-4-bromobenzoic acid (1.0 eq) and formamide (4.0 eq).
-
Heating and Reaction: Seal the reactor and begin agitation. Heat the mixture to 130-135 °C and hold for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Cooling and Precipitation: Cool the reaction mixture to 60-70 °C. Slowly add deionized water (approximately 2-3 volumes relative to the formamide) while maintaining the temperature.
-
Crystallization: Further cool the suspension to 20-25 °C and stir for 1-2 hours to allow for complete crystallization.
-
Isolation: Transfer the slurry to a Nutsche filter-dryer or centrifuge. Filter the solid product and wash with deionized water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum.
Protocol 3: Large-Scale Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Activated carbon (optional)
Equipment:
-
Crystallization vessel with heating/cooling jacket and agitator
-
Filtration equipment (Nutsche filter or centrifuge)
-
Vacuum dryer
Procedure:
-
Dissolution: Charge the crystallization vessel with crude this compound and ethanol (use a pre-determined solvent ratio, e.g., 5-10 mL per gram of crude product). Heat the mixture with stirring to reflux until all the solid has dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir at reflux for 15-30 minutes. Filter the hot solution to remove the carbon.
-
Crystallization: Slowly cool the solution to 0-5 °C over several hours to induce crystallization. A slower cooling rate generally results in larger crystals and higher purity.
-
Isolation: Isolate the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the final product under vacuum until a constant weight is achieved.
Mandatory Visualizations
Synthetic Workflow
Caption: General Workflow for Synthesis and Purification.
Niementowski Reaction Mechanism
Caption: Plausible Mechanism of the Niementowski Reaction.
Conclusion
The production of this compound on a large scale is most reliably achieved through the Niementowski reaction, leveraging its operational simplicity and cost-effective starting materials. The provided protocols for both gram-scale and kilogram-scale synthesis, along with detailed purification procedures, offer a solid foundation for process development and optimization. For any scale-up operation, careful attention to reaction monitoring, temperature control, and purification techniques is essential to ensure high yield and purity of the final product. The alternative synthetic routes mentioned may provide advantages in specific manufacturing contexts and warrant further investigation for process improvement.
References
- 1. benchchem.com [benchchem.com]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]
- 6. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromoquinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 7-bromoquinazolin-4(3H)-one. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound, particularly when using the common synthetic route from 2-amino-4-bromobenzoic acid and formamide (a variation of the Niementowski reaction).
dot
Caption: Troubleshooting workflow for this compound synthesis.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Product | Incomplete Reaction: The reaction may not have reached completion. | Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Consider a modest increase in temperature, but be cautious of potential degradation. |
| Suboptimal Temperature: The reaction temperature might be too low for efficient cyclization or too high, leading to decomposition of the starting material or product. | The optimal temperature range for this reaction is typically between 130-160°C. Ensure stable temperature control. | |
| Incorrect Stoichiometry: An inappropriate ratio of 2-amino-4-bromobenzoic acid to formamide can limit the yield. | An excess of formamide is often used to drive the reaction to completion. A molar ratio of 1:5 of the acid to formamide is a good starting point. | |
| Side Reactions: Formation of byproducts consumes starting materials. A significant side reaction at elevated temperatures is the decarboxylation of 2-amino-4-bromobenzoic acid. | Maintain the reaction temperature within the optimal range to minimize decarboxylation. | |
| Presence of Impurities / Difficult Purification | Unreacted Starting Materials: The most common impurities are unreacted 2-amino-4-bromobenzoic acid and formamide. | Purification can be achieved through recrystallization. Ethanol/water or ethyl acetate/hexane are common solvent systems. Washing the crude product with cold water can help remove excess formamide. |
| Formation of Side-Products: At higher temperatures, dimerization or polymerization can occur. In syntheses using other reagents, impurities like sulfonamides have been reported to be difficult to separate.[1] | Optimize reaction conditions to minimize byproduct formation. If impurities persist, column chromatography on silica gel may be necessary. | |
| Difficult Separation of Bromo-substituted Intermediates: In some multi-step syntheses involving bromo-substituted precursors, separation and purification can be challenging, leading to low overall recovery.[2] | Careful selection of crystallization solvents or chromatographic conditions is crucial. Step-by-step purity analysis is recommended. | |
| Incomplete Cyclization | Stable Intermediate: The intermediate N-formyl-2-amino-4-bromobenzoic acid may be stable and resistant to cyclization under the reaction conditions. | Increasing the reaction temperature or considering a stronger dehydrating agent or catalyst (e.g., polyphosphoric acid) could facilitate cyclization. |
| Insufficient Catalyst Activity (if applicable): If a catalyst is used, it may not be active enough. | Ensure the catalyst is fresh and used in the appropriate amount. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and straightforward method is the reaction of 2-amino-4-bromobenzoic acid with an excess of formamide, which acts as both a reactant and a solvent. This is a variation of the Niementowski quinazoline synthesis. The mixture is typically heated for several hours.
Q2: What are the typical reaction conditions for the synthesis from 2-amino-4-bromobenzoic acid and formamide?
A2: The reaction is generally performed by heating a mixture of 2-amino-4-bromobenzoic acid and an excess of formamide at a temperature between 130°C and 160°C for 2 to 8 hours.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A common mobile phase to separate the product from the starting material is a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v).
Q4: My final product has a low melting point and appears impure. What are the likely contaminants?
A4: The primary contaminants are likely unreacted 2-amino-4-bromobenzoic acid and residual formamide. At higher temperatures, byproducts from side reactions such as decarboxylation of the starting material can also be present.
Q5: What is the best way to purify the crude this compound?
A5: Recrystallization is a highly effective method for purification. Common solvent systems include ethanol/water or ethyl acetate/hexane. Washing the crude solid with cold water before recrystallization is also recommended to remove any remaining formamide. For highly impure samples, silica gel column chromatography may be necessary.
Quantitative Data from Synthesis Protocols
The following table summarizes quantitative data from various reported syntheses of quinazolin-4(3H)-one derivatives. While specific data for the 7-bromo derivative is limited in readily available literature, these examples provide a useful baseline for expected yields and reaction conditions.
| Method | Starting Materials | Reactant Ratio | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Heating | 2-Aminobenzoic Acid, Formamide | 1:5 (molar) | 150-160 | 8 hours | 61 |
| Conventional Heating | 2-Aminobenzoic Acid, Formamide | 1:4 (molar) | 130-135 | 2 hours | 96 |
| Microwave Irradiation | 2-Aminobenzoic Acid, Formamide | 1:5 (molar) | Not specified | A few minutes | 87 |
| Copper-catalyzed | 2-Amino-N-benzyl-4-bromobenzamide, Phenylacetylene, TsN₃ | 1:1.1:1.1 (molar) | Room Temp. | 12 hours | 89 (for a derivative)[1] |
Key Experimental Protocols
Below are detailed experimental protocols for the synthesis of quinazolin-4(3H)-ones, which can be adapted for the synthesis of this compound.
Protocol 1: Conventional Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid and Formamide
This protocol is a general procedure that can be adapted for 2-amino-4-bromobenzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 2-amino-4-bromobenzoic acid (1 equivalent) and formamide (4-5 equivalents).
-
Heating: Heat the reaction mixture in a preheated oil bath or heating mantle to 130-135°C and maintain this temperature with stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a mobile phase of petroleum ether:ethyl acetate (7:3).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation: Pour the cooled reaction mixture into cold water or onto crushed ice with stirring. Filter the resulting solid product using a Büchner funnel and wash it thoroughly with cold water to remove unreacted formamide.
-
Purification: Dry the crude product. For further purification, recrystallize from a suitable solvent such as an ethanol/water mixture.
dot
Caption: General experimental workflow for quinazolinone synthesis.
Signaling Pathways
While this document focuses on the synthesis of this compound, it is noteworthy that quinazolinone derivatives are of significant interest in drug discovery due to their diverse biological activities. They are known to interact with various signaling pathways implicated in cancer, inflammation, and infectious diseases. The specific biological activity of this compound would require further investigation, but the core quinazolinone scaffold is a key pharmacophore. The successful and efficient synthesis of this and other derivatives is a critical first step in exploring their therapeutic potential.
dot
Caption: Logical relationship from synthesis to potential biological applications.
References
Technical Support Center: Synthesis of 7-bromoquinazolin-4(3H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-bromoquinazolin-4(3H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing a very low or no yield of the desired this compound. What are the common causes and how can I improve it?
A1: Low or no yield is a frequent challenge in quinazolinone synthesis. Several factors can contribute to this issue. A systematic evaluation of your experimental setup is key to identifying the root cause.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. The reaction of 2-amino-4-bromobenzoic acid with formamide typically requires high temperatures (around 160°C) to proceed efficiently.[1] Ensure your reaction is heated sufficiently and for an adequate duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the 2-amino-4-bromobenzoic acid or formamide can interfere with the reaction. It is advisable to use high-purity starting materials. If the purity is questionable, consider recrystallizing the 2-amino-4-bromobenzoic acid before use.
-
Incomplete Cyclization: The final ring-closing step to form the quinazolinone might be inefficient. Driving off volatile byproducts, such as water, can help shift the equilibrium towards the product.
-
Hydrolysis of Intermediates: Quinazolinone synthesis can involve intermediates that are sensitive to water. The presence of moisture in the reactants or solvent can lead to hydrolysis and the formation of side products, thus reducing the yield. Ensure you are using anhydrous solvents and dried glassware.
Q2: My final product is impure, showing multiple spots on TLC, making purification difficult. What are the likely side products and how can I minimize them?
A2: The formation of side products is a common source of low yields and purification challenges.
-
Unreacted Starting Material: Incomplete reaction is a common reason for impurities. As mentioned above, ensure optimal reaction time and temperature.
-
Formation of Polymeric Materials: High reaction temperatures can sometimes lead to the formation of polymeric byproducts, which can complicate purification.
-
Side Reactions of the Bromo-substituent: While less common under these reaction conditions, the bromo-substituent could potentially undergo side reactions, although specific examples for this particular synthesis are not frequently reported.
To minimize side products, carefully control the reaction temperature and consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective and economical method for purifying solid organic compounds.[2] An ideal solvent for recrystallization should dissolve the this compound well at high temperatures but poorly at room temperature. Common solvents to test for recrystallization include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water.[3]
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, flash column chromatography using silica gel is a good alternative.[2][3] A suitable eluent system can be determined by TLC, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[2]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and a closely related analog, providing a comparison of different reaction conditions and their outcomes.
Table 1: Synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dibromo-5-chlorobenzoic acid | formamidine acetate, CuBr, NaI, NaOH | acetonitrile | Reflux | 20 | 86.7 | [4] |
| 2,4-dibromo-5-chlorobenzoic acid | formamidine acetate, CuCl, KI, KOH | acetonitrile | Reflux | 18 | 83.2 | [4] |
Table 2: Synthesis of a Substituted this compound Derivative
| Product | Starting Materials | Catalyst | Base | Solvent | Yield (%) | Reference |
| 3-Benzyl-2-(4-(benzyloxy)benzyl)-7-bromoquinazolin-4(3H)-one | 2-amino-N-benzyl-4-bromobenzamide, phenylacetylene, TsN3 | CuI | Et3N | MeCN | 89 | [5] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound and a related derivative.
Protocol 1: Synthesis of this compound from 2-Amino-4-bromobenzoic Acid
This protocol is based on the well-established reaction of anthranilic acids with formamide.[1]
-
Materials:
-
2-amino-4-bromobenzoic acid
-
Formamide
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromobenzoic acid (1 equivalent) and formamide (10-15 equivalents).
-
Heat the reaction mixture to 160°C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone [4]
-
Materials:
-
2,4-dibromo-5-chlorobenzoic acid (100g)
-
Cuprous bromide (5g)
-
Sodium iodide (5g)
-
Sodium hydroxide (50g)
-
Formamidine acetate (40g)
-
Acetonitrile (700g)
-
Activated carbon
-
Hydrochloric acid
-
-
Procedure:
-
Sequentially add 2,4-dibromo-5-chlorobenzoic acid, cuprous bromide, sodium iodide, sodium hydroxide, formamidine acetate, and acetonitrile to a reaction vessel.
-
Heat the mixture to reflux and stir for 20 hours.
-
Cool the reaction system to 20-30°C and perform suction filtration.
-
Add the filter cake to 900g of water, add 4g of activated carbon, and stir for 2 hours.
-
Perform suction filtration and adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the product.
-
Collect the solid by suction filtration and dry at 100-110°C to obtain the white solid product.
-
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.
Caption: A general experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Optimization of Quinazolinone Formation
Welcome to the technical support center for the synthesis of quinazolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing reaction conditions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of quinazolinones.
1. Low or No Product Yield
Question: I am getting a very low yield or no desired quinazolinone product. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a common problem in quinazolinone synthesis that can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.[1][2][3]
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.
-
Temperature: Many classical methods for quinazolinone synthesis require high temperatures (e.g., >120°C) to proceed efficiently.[3] Conversely, some modern catalytic methods can be performed under milder conditions.[3][4] It is recommended to perform a temperature screening to identify the optimal condition for your specific reaction.[2]
-
Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours.[3] It is crucial to monitor the reaction progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and ensure the consumption of starting materials.[3][5]
-
Solvent: The choice of solvent can significantly affect the solubility of reactants, reaction rate, and stability of intermediates.[1][2] Commonly used solvents include DMSO, DMF, ethanol, and toluene.[1][2][3][6] If you are experiencing poor yields, experimenting with a different solvent system may be beneficial.[1][2]
-
-
Poor Quality of Starting Materials: Impurities in your reactants, such as 2-aminobenzamides or aldehydes, can lead to side reactions and a reduction in product formation.[2] Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS, or melting point).[2]
-
Catalyst Issues (for catalyzed reactions):
-
Catalyst Activity: If you are employing a metal-catalyzed reaction (e.g., with copper or palladium), ensure that your catalyst is active.[1] Some catalysts are sensitive to air and moisture and may require an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.[2][3]
-
Catalyst Loading: The amount of catalyst is critical. Too little may result in an incomplete or slow reaction, while an excess can sometimes lead to unwanted side reactions.[2] Optimization of catalyst loading is often necessary.
-
-
Incorrect Stoichiometry: The molar ratios of your reactants must be accurate. Incorrect stoichiometry can lead to incomplete reactions or the formation of side products.
Troubleshooting Workflow for Low Yield
Caption: A general troubleshooting workflow for low quinazoline synthesis yield.
2. Formation of Side Products/Impurities
Question: My reaction is producing significant amounts of side products, making purification difficult. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge, and the nature of the impurities often depends on the specific synthetic route.[3]
-
Incomplete Cyclization: The reaction intermediate may fail to fully cyclize, remaining as an impurity. This can often be addressed by increasing the reaction time or temperature, or by adding a dehydrating agent.[3][5]
-
Benzoxazinone Intermediate: When synthesizing from anthranilic acid, the formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate is a key step. Incomplete conversion to the quinazolinone will leave this intermediate in your product mixture.
-
Solution: Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization.[5]
-
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of reactants or intermediates.[1]
-
Solution: Use dry solvents and glassware, and run the reaction under an inert atmosphere if necessary.[2]
-
General Purification Strategy
Caption: A general workflow for the purification of 4(3H)-quinazolinones.
Data on Optimized Reaction Conditions
The following tables summarize optimized conditions for specific quinazolinone syntheses, providing a reference for your experimental design.
Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction [5]
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| 1 | CuI | DBU | DMSO | 89 |
| 2 | Cu₂O | DBU | DMSO | 75 |
| 3 | Cu(OAc)₂ | DBU | DMSO | 68 |
| 4 | CuI | K₂CO₃ | DMSO | 43 |
| 5 | CuI | Et₃N | DMSO | 51 |
| 6 | CuI | DBU | DMF | 72 |
| 7 | CuI | DBU | Toluene | 35 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred at room temperature for 12 h. Isolated yields are reported.
Table 2: Effect of Temperature on Quinazolinone Synthesis from 2-Aminobenzonitrile and CO₂ [7]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | 45 |
| 2 | 40 | 73 |
| 3 | 60 | 91 |
| 4 | 80 | 85 |
Reaction conditions: 2-aminobenzonitrile (2 mmol), DBU (10 mol%), [Bmim][OAc] (100 mol%), CO₂ (0.1 MPa), 24 h. Isolated yield.
Experimental Protocols
Below are detailed methodologies for common synthetic routes to quinazolinones.
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes [5]
This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.
-
-
Reaction Conditions:
-
Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
-
Purification:
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate [5][8]
This protocol is based on the microwave-assisted synthesis from anthranilic acid.
-
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[5][8]
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate (e.g., 8-10 minutes).[8]
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane. The intermediate is often used immediately in the next step.[8]
-
-
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is reacted with an ammonia source, such as ammonium acetate.
-
Reaction Conditions: The reaction is typically heated to promote cyclization. Conditions will vary based on the scale and specific reagents.
-
Work-up and Purification: The final product is isolated, often by precipitation, and purified by recrystallization (e.g., from ethanol) or column chromatography.[5]
-
Protocol 3: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones [1]
This protocol describes a general procedure for the copper-catalyzed synthesis of 3-substituted quinazolin-4(3H)-ones from ethyl 2-isocyanobenzoate and an amine, often under microwave irradiation.
-
Materials:
-
Ethyl 2-isocyanobenzoate
-
Appropriate amine (aliphatic or aromatic)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Triethylamine (Et₃N)
-
Anisole (solvent)
-
-
Procedure:
-
To a microwave vial, add ethyl 2-isocyanobenzoate (0.5 mmol), anisole (2.0 mL), triethylamine (1.0 mmol), and copper(II) acetate monohydrate (0.05 mmol).
-
Add the desired amine (1.0 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 20 minutes at 150 °C.
-
After cooling, the reaction mixture can be diluted with an organic solvent (e.g., CH₂Cl₂) and washed with saturated sodium bicarbonate (NaHCO₃) solution.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Overcoming Solubility Challenges with 7-bromoquinazolin-4(3H)-one
For researchers, scientists, and drug development professionals utilizing 7-bromoquinazolin-4(3H)-one, its low aqueous solubility can present a significant hurdle in experimental design and data reproducibility. This guide provides practical troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor water solubility?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. Like many quinazolinone derivatives, it possesses a rigid, fused heterocyclic ring system. This, combined with the lipophilic bromine substituent, leads to high crystal lattice energy and low polarity, making it difficult for water molecules to solvate the compound effectively.[1] Many such compounds are categorized under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[1]
Q2: What is the recommended first step when this compound fails to dissolve in my aqueous assay buffer?
A2: The initial and most common approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the preferred solvent for this purpose.[1] For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37-50°C) and sonication can be employed to aid dissolution.[1] When diluting the DMSO stock into your aqueous buffer, it is crucial to do so incrementally while vortexing to minimize the risk of precipitation.[1]
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This phenomenon, known as "precipitation upon dilution," is common for poorly soluble compounds.[1] Several strategies can be employed to mitigate this:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.[1]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase the compound's solubility.[1]
-
Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1]
-
Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, thereby enhancing its aqueous solubility.[1]
Q4: How does pH affect the solubility of this compound?
A4: The 4(3H)-quinazolinone core contains basic nitrogen atoms, which means the solubility of its derivatives can be pH-dependent.[1] For quinazoline-based drugs that are weak bases, such as gefitinib, solubility is higher at a lower (acidic) pH where the molecule becomes ionized.[1] Conversely, their solubility tends to decrease significantly at neutral or basic pH.[1] Therefore, adjusting the pH of your buffer system can be a highly effective method for improving solubility, provided the pH change does not negatively impact the stability of the compound or the integrity of the biological assay.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Gentle warming and ultrasonication can also be applied to aid dissolution.[1] |
| Stock solution in DMSO precipitates upon storage at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent. | If the compound's stability allows, store the stock solution at room temperature. If refrigeration is necessary, gently warm and vortex the solution to ensure it is fully redissolved before use.[1] |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the assay medium, leading to an unknown and lower effective concentration. | Re-evaluate the solubility of the compound in the final assay medium. Consider using one of the solubility enhancement techniques described, such as adding a co-solvent or using a surfactant. |
| Difficulty in preparing a formulation for in vivo studies. | The required dose exceeds the compound's solubility in acceptable vehicle volumes. | Advanced formulation strategies such as salt formation, solid dispersions, nanosuspensions, or lipid-based formulations may be necessary to improve the dissolution rate and bioavailability. |
Quantitative Data on Solubility Enhancement of Related Quinazolinone Drugs
Disclaimer: The following data is for structurally related quinazolinone-based drugs (Gefitinib and Erlotinib) and not for this compound itself. This information is provided as a general guide to illustrate the potential effectiveness of various solubility enhancement techniques.
| Technique | Example Drug | Enhancement Method | Observed Improvement |
| Lipid-Based Formulations | Gefitinib | Self-Emulsifying Drug Delivery System (SEDDS) | 2.14-fold increase in dissolution rate compared to the pure drug.[1] |
| Complexation | Erlotinib | Cyclodextrin Inclusion Complex | An Erlotinib-cyclodextrin tablet released 99% of the drug in 60 minutes, showing a significant increase in dissolution.[1] |
| Nanosuspension | Erlotinib | Nanoliposomal Formulation | Bioavailability improved by nearly 2 times compared to ordinary liposomes.[1] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol outlines a method to assess the impact of pH on the solubility of this compound.
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate) covering a pH range from 2 to 10, maintaining a constant ionic strength.
-
Sample Preparation: Add an excess amount of finely powdered this compound to a known volume of each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.
-
Quantification: Carefully withdraw the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion to enhance solubility.
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both this compound and the carrier are soluble.[2][3]
-
Dissolution: Accurately weigh the compound and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).[2][3] Dissolve both components completely in the selected solvent in a round-bottom flask.[2][3]
-
Solvent Removal: Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a dry film is formed.[2][3]
-
Final Drying: Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.[2][3]
-
Processing: Scrape the solid dispersion from the flask and gently grind it into a fine powder.[2] Store the powder in a desiccator.[2]
-
Characterization (Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the compound.[2]
Protocol 3: Cyclodextrin Complexation by Kneading Method
This protocol describes the preparation of an inclusion complex with cyclodextrin.
-
Molar Ratio Selection: Choose a suitable molar ratio of this compound to the cyclodextrin (e.g., 1:1 β-cyclodextrin).[3]
-
Mixing: Accurately weigh and thoroughly mix the compound and cyclodextrin powders in a glass mortar.[3]
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) dropwise to the powder mixture to form a paste.[3] Knead the paste thoroughly for 45-60 minutes, maintaining a consistent texture.[3]
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Processing: Pulverize the dried complex and pass it through a sieve to obtain a fine powder. Store in a well-closed container.
Visualizing Experimental Workflows
References
Technical Support Center: Reactions of 7-Bromoquinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-bromoquinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed in reactions involving this compound?
A1: The most frequently encountered side-products in reactions with this compound include:
-
N-alkylation vs. O-alkylation products: In alkylation reactions, a mixture of N-alkylated and O-alkylated isomers can be formed.
-
Debrominated product: Loss of the bromine atom to yield quinazolin-4(3H)-one is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions or under certain reductive conditions.[1]
-
Hydrolysis products: Under strong acidic or basic conditions, the quinazolinone ring can undergo hydrolysis.
-
Dimeric impurities: In some cases, the formation of dimeric byproducts has been observed.[2]
Q2: How can I minimize the formation of the debrominated side-product?
A2: Debromination is often observed during Pd-catalyzed reactions or when using strong reducing agents.[1] To minimize this:
-
Catalyst and Ligand Choice: In cross-coupling reactions, the choice of palladium catalyst and ligand is crucial. Using ligands that promote rapid oxidative addition and reductive elimination can minimize the time the organopalladium intermediate is present, reducing the chance for side reactions.
-
Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative degradation that might contribute to catalyst deactivation and side reactions.
-
Hydride Scavengers: In some cases, the addition of a mild hydride scavenger can be beneficial, although this needs to be optimized for each specific reaction.
Q3: What are the best practices for purifying this compound and its derivatives?
A3: Purification strategies depend on the nature of the product and the impurities.
-
Column Chromatography: This is the most common and effective method for separating the desired product from side-products and unreacted starting materials. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) can be a highly effective method for achieving high purity.
-
Preparative HPLC: For separating challenging mixtures of isomers or achieving very high purity, preparative HPLC is the method of choice.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)
Q: My alkylation of this compound is yielding a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?
A: The regioselectivity of alkylation is influenced by several factors, including the base, solvent, and electrophile.[2][3] Here’s a troubleshooting guide:
Troubleshooting Steps:
-
Choice of Base and Solvent:
-
For N-alkylation: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[4] The strong base completely deprotonates the nitrogen, making it a more potent nucleophile.
-
For O-alkylation: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents can sometimes lead to a higher proportion of the O-alkylated product. The use of silver salts (e.g., Ag₂O) has also been reported to favor O-alkylation in some heterocyclic systems.
-
-
Reaction Temperature:
-
Lower temperatures (e.g., 0 °C to room temperature) may favor the kinetic product, which is often the N-alkylated isomer. Higher temperatures can sometimes lead to the thermodynamic product, which could be the O-alkylated isomer or an equilibrium mixture.
-
-
Nature of the Alkylating Agent:
-
Harder electrophiles (e.g., dimethyl sulfate) tend to react at the harder oxygen atom, while softer electrophiles (e.g., benzyl bromide) are more likely to react at the softer nitrogen atom.
-
Logical Workflow for Troubleshooting Poor N/O-Alkylation Selectivity:
Caption: Troubleshooting workflow for improving N-alkylation selectivity.
Issue 2: Formation of Debrominated Side-Product
Q: I am observing a significant amount of the debrominated product, quinazolin-4(3H)-one, in my reaction mixture. What are the likely causes and how can I prevent this?
A: Debromination of aryl bromides can occur under various conditions, including catalytic hydrogenation, reactions with strong bases, and certain palladium-catalyzed cross-coupling reactions.[1][5]
Troubleshooting Steps:
-
Identify the Source of Reduction:
-
Catalytic Hydrogenation: If your synthetic route involves a hydrogenation step, the C-Br bond can be cleaved. Consider using alternative protecting groups or synthetic strategies that avoid harsh reduction conditions.
-
Palladium-Catalyzed Reactions (e.g., Suzuki, Buchwald-Hartwig): Debromination is a known side reaction in these couplings. It can be caused by β-hydride elimination from alkyl-palladium intermediates or by the presence of hydride sources in the reaction mixture.
-
Strong Bases/Nucleophiles: Some strong bases or nucleophiles can promote debromination, especially at elevated temperatures.
-
-
Optimize Reaction Conditions for Cross-Coupling Reactions:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands that promote fast reductive elimination.
-
Base: Use a non-nucleophilic, anhydrous base. Ensure the base is not a source of hydrides.
-
Solvent: Use anhydrous, degassed solvents to minimize side reactions.
-
Temperature and Time: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion.
-
Reaction Pathway for Debromination in Suzuki Coupling:
Caption: Competing pathways in Suzuki coupling leading to the desired product or debromination.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an argon atmosphere at 0 °C, add this compound (1.0 eq.) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Reactant/Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Sodium Hydride | 1.2 | Base for deprotonation |
| Alkylating Agent | 1.1 | Electrophile for alkylation |
| Anhydrous DMF | - | Solvent |
Table 1: Reagents for N-alkylation of this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids and reaction conditions.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), arylboronic acid (1.5 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Component | Molar Equiv. | Role |
| This compound | 1.0 | Aryl halide |
| Arylboronic acid | 1.5 | Coupling partner |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| K₂CO₃ | 2.0 | Base |
Table 2: Key components for Suzuki-Miyaura coupling.
Data Presentation
Table 3: Comparison of Reaction Conditions for N-Alkylation of Quinazolinones
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product Ratio (N:O) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 3 | N-alkylation favored | 82 |
| 2 | Cs₂CO₃ | DMF | 70 | 3 | N-alkylation favored | 82 |
| 3 | NaH | DMF | RT | 48, then 70 for 3h | O-alkylation observed | 56 |
Data synthesized from literature reports for analogous systems.[2]
Table 4: Representative Yields for Suzuki Coupling of Bromo-Substituted Heterocycles
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/water | 175 (MW) | 0.1 | 76-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/water | 80 | 12 | ~85 |
Yields are representative and can vary based on the specific substrates and precise conditions.
References
- 1. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Purification of 7-bromoquinazolin-4(3H)-one Analogues
Welcome to the technical support center for the purification of 7-bromoquinazolin-4(3H)-one analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound analogues.
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent, even at low temperatures.- Insufficient concentration of the target compound.- Presence of impurities inhibiting crystallization. | - Select a solvent or solvent system where the compound has lower solubility at cold temperatures. Common solvents for quinazolinones include ethanol, methanol, and ethyl acetate mixtures.[1]- Concentrate the solution by carefully evaporating some of the solvent.- Try adding a seed crystal of the pure compound.- Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- Perform a preliminary purification step, such as column chromatography, to remove impurities.[1] |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated.- Rapid cooling of the solution. | - Use a lower-boiling point solvent or a solvent mixture.- Re-heat the solution until the oil dissolves, add a small amount of additional solvent, and allow it to cool more slowly.- Ensure the solution is not cooled too quickly; allow it to reach room temperature before placing it in an ice bath.[2] |
| Colored Crystals | - Presence of colored impurities from the synthesis.- Oxidation of the quinazolinone or impurities. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities before cooling.- Store the crude and purified material in a cool, dark place, and consider performing purification steps under an inert atmosphere if oxidation is suspected.[2] |
| Low Yield | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the minimum amount of hot solvent was used for dissolution.- Cool the filtrate in an ice bath to maximize precipitation.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization during hot filtration.[1] |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling). | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound analogues is a mixture of hexane and ethyl acetate.[1] An ideal Rf value for the target compound is between 0.2 and 0.4.[1]- Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of compound to silica gel by weight.[1]- Ensure the silica gel is packed uniformly without air bubbles or cracks.[1] |
| Compound Stuck on the Column | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or add a small amount of methanol to the eluent.[2] |
| Tailing of Spots on TLC/Fractions | - Strong interaction between the basic nitrogen of the quinazolinone and acidic silica gel.- Compound is sparingly soluble in the eluent. | - Add a small amount of a modifier like triethylamine (for basic compounds) to the eluent to reduce tailing.[1]- Choose a solvent system where the compound has better solubility.[1] |
| Product Discoloration on Column | - Oxidation of the compound on the silica gel. | - Use degassed solvents for chromatography.[2]- Consider deactivating the silica gel with a base like triethylamine before packing the column.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound analogues?
A1: Common impurities often stem from unreacted starting materials, such as bromo-substituted anthranilic acid derivatives, or by-products from the cyclization reaction.[1] Incomplete reactions can also lead to the presence of acyclic intermediates.
Q2: How do I choose the right purification method for my this compound analogue?
A2: The choice depends on the scale of your synthesis and the required purity. For initial purification of solid materials and to remove baseline impurities, recrystallization is often a good first choice.[1] For separating compounds with different polarities or for larger scale purification, flash column chromatography is highly effective.[1] To achieve very high purity (>99%) or to separate closely related analogues and isomers, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]
Q3: My purified this compound analogue still shows impurities by TLC/HPLC. What should I do?
A3: If minor impurities persist, a second purification step using a different technique is recommended. For instance, if you initially used column chromatography, following up with recrystallization can enhance purity.[1] Alternatively, repeating the column chromatography with a shallower solvent gradient can improve separation.[1]
Q4: What are some typical solvent systems for column chromatography of this compound analogues?
A4: A common and good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.[1] The ratio is optimized based on TLC analysis to achieve an Rf value of 0.2-0.4 for the target compound.[1] For more polar analogues, a system of dichloromethane and methanol may be more effective.[2]
Q5: How can I determine the purity of my final this compound analogue?
A5: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify impurities if they have distinct signals from the main compound. Mass Spectrometry (MS) can confirm the identity of the desired product and detect any by-products with different molecular weights.
Data Presentation
Table 1: Representative Purification Data for a this compound Analogue
| Compound | Purification Method | Yield (%) | Purity (%) | Reference |
| 3-Benzyl-2-(4-(benzyloxy)benzyl)-7-bromoquinazolin-4(3H)-one | Flash Column Chromatography | 89 | >95% (by NMR) |
Table 2: Common TLC Solvent Systems for Quinazolinone Derivatives
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate (e.g., 3:1, 2:1, 1:1) | General purpose for moderately polar quinazolinones. | A good starting point for method development. Adjust the ratio based on TLC to achieve an Rf of 0.2-0.4.[1] |
| Dichloromethane / Methanol (e.g., 99:1, 95:5) | For more polar quinazolinone derivatives. | Effective for compounds that are poorly soluble or do not move in hexane/ethyl acetate systems.[2] |
| Petroleum Ether / Ethyl Acetate | An alternative to hexane/ethyl acetate. | Often used interchangeably with hexane. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound analogue in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with the least polar solvent system determined by TLC. Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1][2]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is highly soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the hot solvent required to completely dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound analogues.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazolinone analogues on PI3K.
Caption: The EGFR signaling pathway and the inhibitory action of quinazolinone analogues on the EGFR tyrosine kinase domain.
References
Enhancing the stability of 7-bromoquinazolin-4(3H)-one in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 7-bromoquinazolin-4(3H)-one in solution during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may be encountered when working with this compound solutions.
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of compound potency over a short period.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis | The quinazolinone ring system can be susceptible to hydrolysis under certain pH conditions. While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to ring opening and degradation.[1][2] Solution: Maintain the pH of the solution within a neutral range (pH 6-8) where possible. If the experimental protocol requires acidic or basic conditions, minimize the exposure time and temperature. Prepare fresh solutions before use. |
| Photodegradation | Exposure to light, particularly UV radiation, can induce degradation of quinazolinone derivatives.[3] Solution: Protect solutions from light by using amber vials or wrapping containers with aluminum foil. Minimize exposure to ambient light during experimental setup and execution. |
| Oxidation | While the quinazolinone ring is relatively stable to oxidation, the presence of oxidizing agents or dissolved oxygen in the solvent could potentially lead to degradation, especially under harsh conditions or in the presence of catalysts.[1] Solution: Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). If compatible with the experimental design, consider the addition of antioxidants. |
| Solvent Reactivity | Certain solvents may react with the compound, especially at elevated temperatures or over long storage periods. Solution: Use high-purity, inert solvents. Common choices include DMSO, DMF, and ethanol. Assess solvent compatibility if storing solutions for extended periods. |
Issue 2: Precipitation of this compound from Solution
Symptoms:
-
Formation of a solid precipitate in the solution upon standing or temperature change.
-
Inconsistent results in biological assays due to inaccurate compound concentration.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Solubility | This compound may have limited solubility in certain aqueous buffers or cell culture media. Solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with the experimental system. The use of co-solvents or solubility-enhancing excipients may also be considered. |
| Temperature Effects | Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation. Solution: Store solutions at a constant temperature. If working with solutions that have been refrigerated, ensure they are brought to the experimental temperature and that the compound is fully redissolved before use. |
| pH-Dependent Solubility | The solubility of quinazolinone derivatives can be influenced by the pH of the solution. Solution: Determine the optimal pH range for solubility. Adjust the pH of the buffer or medium accordingly, while considering the impact on compound stability. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in solution?
A1: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light.[3] For long-term storage, it is recommended to store aliquots of a high-concentration stock solution (e.g., in DMSO) at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles. Always ensure the compound is fully dissolved after thawing.
Q2: How can I monitor the stability of this compound in my experimental setup?
A2: Stability can be monitored using a stability-indicating analytical method, typically reverse-phase HPLC with UV or MS detection. This involves analyzing the solution at different time points and under different conditions to quantify the parent compound and detect the formation of any degradation products.
Q3: What are the likely degradation products of this compound?
A3: Based on the general chemistry of quinazolinones, potential degradation pathways include hydrolysis of the pyrimidine ring, particularly under harsh acidic or basic conditions.[2][4] Photodegradation may lead to a variety of products through complex reaction pathways.[3] The specific structures of the degradants would need to be elucidated using techniques such as LC-MS/MS and NMR.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Avoid strong oxidizing and reducing agents unless they are part of the intended reaction chemistry. Also, be cautious with highly reactive reagents that can undergo nucleophilic or electrophilic substitution on the quinazolinone ring system.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[5][6][7]
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/PDA detector and/or mass spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Stability of this compound under Forced Degradation Conditions (Hypothetical Data)
This table presents hypothetical data based on typical results for quinazolinone derivatives to illustrate expected outcomes from a forced degradation study.
| Stress Condition | Incubation Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH (60°C) | 24 | 78.5 | 21.5 | 3 |
| 3% H₂O₂ (RT) | 24 | 95.1 | 4.9 | 1 |
| Heat (60°C) | 24 | 98.6 | 1.4 | 1 |
| Photolysis (ICH Q1B) | 24 | 92.3 | 7.7 | >3 |
| Control (RT, dark) | 24 | 99.8 | 0.2 | 0 |
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. rjptonline.org [rjptonline.org]
Troubleshooting cell-based assays with 7-bromoquinazolin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 7-bromoquinazolin-4(3H)-one in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
Based on the broader class of quinazolin-4(3H)-one derivatives, this compound is predicted to function as a kinase inhibitor.[1][2] Derivatives of this scaffold have been shown to target various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinase A.[1][3][4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][5]
Q2: I am observing low potency or no effect of the compound in my assay. What are the possible causes?
Several factors could contribute to a lack of activity:
-
Poor Solubility: Quinazolinone derivatives can have low aqueous solubility.[6] If the compound precipitates in your cell culture medium, its effective concentration will be much lower than intended. See the troubleshooting guide below for solubility testing.
-
Compound Degradation: Ensure the compound has been stored correctly and is not degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Cell Line Resistance: The target kinase may not be expressed, be mutated, or not be a critical driver of proliferation in your chosen cell line.[3] Consider using a panel of cell lines with known kinase dependencies.
-
Incorrect Assay Conditions: The incubation time may be too short to observe a phenotypic effect, or the cell density might be inappropriate.
Q3: My compound is showing significant cytotoxicity across all tested cell lines, even at low concentrations. What should I do?
High, non-specific cytotoxicity can be due to:
-
Off-Target Effects: At high concentrations, the compound may inhibit other essential kinases or cellular processes.[1]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is non-toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5%.[7]
-
Compound Precipitation: Precipitated compound can cause physical stress to cells, leading to cell death. Visually inspect your assay plates for any signs of precipitation.
Q4: I am getting inconsistent and irreproducible results between experiments. What are the common sources of variability?
Inconsistent results in cell-based assays are a common issue.[7] Key factors to control include:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[7]
-
Cell Seeding Density: Ensure uniform cell seeding across all wells, as variations in cell number will affect the final readout.[7] Avoid using the outer wells of a 96-well plate, which are prone to evaporation (the "edge effect").[7]
-
Compound Dilution: Prepare serial dilutions carefully and ensure thorough mixing.
-
Assay Reagents: Use fresh, properly stored assay reagents.
Q5: Can this compound interfere with my cell viability assay?
Compounds with reducing properties can interfere with tetrazolium-based viability assays like the MTT assay by directly reducing the tetrazolium salt, leading to a false positive signal.[8] It is advisable to run a cell-free control to check for direct compound interference with the assay reagents.[8] If interference is observed, consider using an alternative assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to this type of interference.[8]
Troubleshooting Guide
Problem: Suspected Compound Insolubility
A troubleshooting workflow for addressing potential solubility issues.
Caption: Troubleshooting workflow for compound solubility issues.
Data Presentation
Table 1: Cytotoxic Activity of Representative Quinazolin-4(3H)-one Derivatives
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinazolin-4(3H)-one-morpholine hybrid | A549 (Lung Cancer) | Cytotoxicity Assay | 2.83 | Paclitaxel | - |
| Quinazolin-4(3H)-one derivative | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 0.20 - 15.72 | Lapatinib | 5.9 |
| Quinazolin-4(3H)-one derivative | A2780 (Ovarian Cancer) | Cytotoxicity Assay | 0.14 - 16.43 | Lapatinib | 12.11 |
| Quinazolinone-thiazol hybrid | PC3 (Prostate Cancer) | MTT Assay | 10 | Doxorubicin | 3.7 |
| Quinazolinone-thiazol hybrid | MCF-7 (Breast Cancer) | MTT Assay | 10 | Doxorubicin | 7.2 |
| Quinazolinone-thiazol hybrid | HT-29 (Colon Cancer) | MTT Assay | 12 | Doxorubicin | 5.6 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[9][10]
Objective: To determine the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound from a stock solution in DMSO. Further dilute in complete culture medium to the final desired concentrations.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Assay
This protocol provides an alternative to tetrazolium-based assays and measures cell viability based on total protein content.[8]
Objective: To quantify cell density by staining total cellular protein with Sulforhodamine B.
Materials:
-
Cells seeded and treated in a 96-well plate as described in the MTT protocol.
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB in 1% acetic acid
-
10 mM Tris base solution
Procedure:
-
After compound treatment, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[8]
-
Wash the plate five times with deionized water and allow it to air dry completely.[8]
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[8]
-
Allow the plate to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.[8]
-
Read the absorbance at 510 nm using a microplate reader.[8]
Visualizations
Signaling Pathway: EGFR Inhibition
A simplified diagram of the EGFR signaling pathway, a common target of quinazolinone derivatives.
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.
Experimental Workflow: Cell Viability Assay
A general workflow for assessing the effect of this compound on cell viability.
Caption: Standard workflow for a cell viability experiment.
References
- 1. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Large-Scale Synthesis of 7-Bromoquinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 7-bromoquinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially adaptable method for synthesizing this compound is the condensation of 2-amino-4-bromobenzoic acid with a suitable one-carbon source, typically formamide or formamidine acetate. This approach is favored for its relatively low cost of starting materials and straightforward reaction conditions.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: When scaling up the synthesis of this compound, it is crucial to monitor and control the following parameters:
-
Temperature: Exothermic reactions can lead to runaway conditions and impurity formation. Gradual heating and efficient heat dissipation are essential.
-
Rate of Reagent Addition: Controlled addition of reagents, especially in cyclization reactions, can prevent localized high concentrations and side reactions.
-
Mixing Efficiency: Inadequate mixing in large reactors can result in non-uniform reaction conditions, leading to lower yields and inconsistent product quality.
-
Reaction Time: Optimal reaction times may differ from lab-scale experiments and should be determined through in-process monitoring.
Q3: What are the expected impurities in the synthesis of this compound?
A3: Potential impurities can include unreacted starting materials (2-amino-4-bromobenzoic acid), partially reacted intermediates, and byproducts from side reactions such as over-cyclization or degradation of the product under harsh conditions. The specific impurity profile can vary depending on the synthetic route and reaction conditions employed.
Q4: What are the recommended purification methods for large-scale production?
A4: For large-scale purification of this compound, the following methods are recommended:
-
Recrystallization: This is a cost-effective method for removing most impurities. Suitable solvent systems should be determined at the lab scale first.
-
Slurry Washes: Washing the crude product with appropriate solvents can remove soluble impurities.
-
Column Chromatography: While more expensive and time-consuming, it is effective for removing closely related impurities to achieve high purity. This is often reserved for final product polishing if required.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Sub-optimal Reaction Temperature | Ensure the internal reaction temperature is maintained at the optimal level. For exothermic reactions, ensure efficient cooling. |
| Poor Quality of Starting Materials | Verify the purity of 2-amino-4-bromobenzoic acid and the cyclizing agent. Impurities can inhibit the reaction. |
| Inadequate Mixing | Increase the stirring speed to ensure homogeneous mixing of the reactants, especially in a large-volume reactor. |
Problem 2: High Level of Impurities in the Crude Product
| Possible Cause | Troubleshooting Step |
| Side Reactions due to High Temperature | Lower the reaction temperature and monitor for any decrease in impurity formation. Consider a slower rate of heating. |
| Incorrect Stoichiometry of Reagents | Carefully check the molar ratios of the reactants. An excess of one reactant can lead to the formation of byproducts. |
| Presence of Water or Other Contaminants | Ensure all reagents and solvents are dry, as water can interfere with the cyclization step. |
| Decomposition of Product | If the product is sensitive to prolonged heating, reduce the reaction time once the conversion of the starting material is complete. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is Highly Soluble in the Reaction Solvent | After the reaction is complete, consider adding an anti-solvent to precipitate the product. |
| Oily or Gummy Product | Try triturating the crude product with a non-polar solvent to induce solidification. |
| Ineffective Recrystallization | Screen a variety of solvent systems to find one that provides good crystal formation and efficient removal of impurities. |
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Methods for Quinazolin-4-one Derivatives
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-N-benzyl-5-bromobenzamide | Terminal Alkyne, Sulfonyl Azide, CuI | MeCN | Stirring, 12h | 89 | [1] |
| 5-Bromoanthranilic Acid | Chloro-acyl chlorides, Hydrazine Hydrate | DMF | Reflux, 3h | 68 | [2] |
| 2-Amino-4-bromobenzoic Acid | Formamide | Neat | 125-130°C | Not Specified | [Not specified in provided text] |
Experimental Protocols
Representative Large-Scale Synthesis of a 7-Bromo-6-chloroquinazolin-4(3H)-one (Adapted from a similar patented process) [3]
Disclaimer: This protocol is an illustrative example adapted from the synthesis of a closely related compound and should be optimized for the specific synthesis of this compound.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
2,4-Dibromo-5-chlorobenzoic acid (10 kg, 1.0 equiv)
-
Formamidine acetate (4.0 kg, 1.1 equiv)
-
Cuprous bromide (0.5 kg, 0.1 equiv)
-
Sodium iodide (0.5 kg, 0.1 equiv)
-
Sodium hydroxide (5.0 kg, 3.5 equiv)
-
Acetonitrile (70 L)
-
Hydrochloric acid
-
Activated carbon
-
Water
Procedure:
-
Reaction Setup: Charge the 100 L reactor with 2,4-dibromo-5-chlorobenzoic acid (10 kg), cuprous bromide (0.5 kg), sodium iodide (0.5 kg), sodium hydroxide (5.0 kg), formamidine acetate (4.0 kg), and acetonitrile (70 L).
-
Reaction: Heat the mixture to reflux (approximately 76-82°C) with constant stirring. Maintain the reflux for 18-20 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to 20-30°C. Filter the reaction mixture and wash the filter cake with acetonitrile.
-
Aqueous Treatment: Transfer the filter cake to a suitable vessel containing water (90 L). Add activated carbon (0.4 kg) and stir the slurry for 2 hours at room temperature.
-
Precipitation: Filter the mixture to remove the activated carbon. Adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the product.
-
Isolation and Drying: Filter the precipitated solid, wash with water, and dry in a vacuum oven at 100-110°C to a constant weight to obtain the final product.
Mandatory Visualization
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
Validating the Biological Target of 7-bromoquinazolin-4(3H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds. The specific analogue, 7-bromoquinazolin-4(3H)-one, represents a promising candidate for targeted therapeutic development. This guide provides a comparative analysis of its potential biological targets, supported by experimental data from closely related bromo-substituted quinazolinone derivatives. While a single definitive target for the 7-bromo isomer awaits conclusive validation, the existing evidence strongly points towards its efficacy as an anticancer agent, likely through the inhibition of key proteins in oncogenic signaling pathways.
Comparative Analysis of Bromo-Quinazolinone Derivatives
The introduction of a bromine atom to the quinazolinone ring has been shown to be a viable strategy in enhancing cytotoxic activity against cancer cell lines. The position of the bromine substitution influences the compound's potency and potential target selectivity. Below is a summary of the cytotoxic activities of various bromo-quinazolinone derivatives against different cancer cell lines.
Table 1: Cytotoxicity (IC50 µM) of Bromo-Quinazolinone Derivatives in Cancer Cell Lines
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8a | 6-Bromo, 2-SH-aliphatic | MCF-7 | 15.85 ± 3.32 | Erlotinib | > 30 |
| 8a | 6-Bromo, 2-SH-aliphatic | SW480 | 17.85 ± 0.92 | Erlotinib | 9.9 ± 0.14 |
| XIIIb | 6,8-Dibromo derivative | MCF-7 | 1.7 (µg/mL) | Doxorubicin | - |
| IX | 6,8-Dibromo derivative | MCF-7 | 1.8 (µg/mL) | Doxorubicin | - |
| XIVd | 6,8-Dibromo derivative | MCF-7 | 1.83 (µg/mL) | Doxorubicin | - |
Data for compounds XIIIb, IX, and XIVd were reported in µg/mL and are presented as such.
Plausible Biological Targets and Signaling Pathways
Based on extensive research into the quinazolin-4(3H)-one scaffold and its derivatives, several key biological targets have been identified. Molecular docking and simulation studies frequently predict that these compounds bind to the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR blocks downstream signaling cascades, like the RAS-RAF-MEK-ERK pathway, which are critical for cancer cell proliferation, survival, and metastasis.
Caption: Postulated inhibitory action of this compound on the EGFR signaling pathway.
Other potential targets for this compound class include Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), which are involved in DNA repair and epigenetic regulation, respectively. The multi-target potential of the quinazolinone scaffold makes it a highly attractive starting point for the development of novel cancer therapeutics.
Experimental Protocols for Target Validation
Validating the biological target of a novel compound involves a multi-step process, starting from broad cytotoxicity screening to specific enzymatic and cellular assays.
Cytotoxicity Screening (MTT Assay)
This initial assay determines the concentration at which the compound inhibits cancer cell growth.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, SW480) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of this compound and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Kinase Inhibition Assay
To determine if the compound directly inhibits a specific kinase like EGFR, a direct enzymatic assay is performed.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is detected as a decrease in phosphorylation.
-
Procedure: Recombinant human EGFR is incubated with the substrate peptide, ATP, and varying concentrations of this compound.
-
Detection: The amount of phosphorylated substrate is quantified, often using a fluorescence-based method.
-
Data Analysis: IC50 values are determined by plotting the percentage of kinase activity against the compound concentration.
Cellular Target Engagement Assay
This assay confirms that the compound interacts with its target within a cellular context.
-
Western Blot Analysis: Cancer cells are treated with the compound. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against the phosphorylated (active) form of the target (e.g., p-EGFR) and the total protein. A reduction in the phosphorylated form indicates target engagement and inhibition.
Caption: A typical experimental workflow for validating the biological target of a novel compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a compound of significant interest for anticancer drug development. Data from analogous bromo-substituted quinazolinones demonstrate potent cytotoxic activity. The primary biological targets are likely to be protein kinases, such as EGFR, which are pivotal in cancer cell signaling.
Future validation studies should focus on direct enzymatic assays against a panel of cancer-related kinases, followed by cellular assays to confirm target engagement and elucidate the downstream effects on signaling pathways. Further structure-activity relationship (SAR) studies, exploring different substitutions on the quinazolinone core, will be crucial in optimizing potency and selectivity, ultimately paving the way for the development of a novel, targeted cancer therapeutic.
A Comparative Study of 7-Bromoquinazolin-4(3H)-one and Its Analogues in Anticancer Research
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, 7-bromoquinazolin-4(3H)-one serves as a key intermediate in the synthesis of potential therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of this compound and its analogues, focusing on their anticancer properties, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₈H₅BrN₂O. Its structure, featuring a bromine atom at the 7th position of the quinazolinone core, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The quinazolin-4(3H)-one core itself is found in various natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Comparative Analysis of Anticancer Activity
The primary focus of this guide is the comparative cytotoxic activity of this compound analogues against various cancer cell lines. While direct, publicly available quantitative biological data for the parent this compound is limited, a comprehensive review of its substituted derivatives provides valuable insights into the structure-activity relationship (SAR) and the impact of modifications at different positions of the quinazolinone ring.
Numerous studies have demonstrated that substitutions on the quinazolin-4(3H)-one scaffold significantly influence its anticancer potency. Halogen substitutions, in particular, have been a key area of investigation in the development of novel chemotherapeutic agents.
Data Summary
The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various quinazolin-4(3H)-one analogues from published studies. The data is organized to highlight the effects of different substituents on anticancer efficacy.
Table 1: Cytotoxic Activity of 6-Substituted Quinazolin-4(3H)-one Analogues
| Compound ID | R (at position 6) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analogue 1 | -Br | PC3 | >50 | [1] |
| Analogue 1 | -Br | MCF-7 | >50 | [1] |
| Analogue 1 | -Br | HT-29 | >50 | [1] |
| Analogue 2 | -NO₂ | PC3 | >50 | [1] |
| Analogue 2 | -NO₂ | MCF-7 | >50 | [1] |
| Analogue 2 | -NO₂ | HT-29 | >50 | [1] |
| Analogue 3 (8a) | -Br (with 2-thio-aliphatic linker) | MCF-7 | 15.85 ± 3.32 | [2] |
| Analogue 3 (8a) | -Br (with 2-thio-aliphatic linker) | SW480 | 17.85 ± 0.92 | [2] |
| Erlotinib (Control) | - | MCF-7 | 9.9 ± 0.14 | [2] |
Note: In the study by Hosseinzadeh et al., the presence of a bromine or a nitro group at the 6-position of certain 3-(2-(2-phenylthiazol-4-yl)ethyl)quinazolin-4(3H)-one derivatives resulted in a reduction of cytotoxicity.[1] In contrast, a different study on 6-bromo quinazoline derivatives with a thiol group at position 2 showed potent activity.[2]
Table 2: Cytotoxic Activity of Other Substituted Quinazolin-4(3H)-one Analogues
| Compound ID | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 5c | Dithiocarbamate side chain at C2-position | HT29 | 5.53 | [3] |
| Compound C9 | 2,3-disubstituted quinazolin-4(3H)-one | MGC-803 | 5.048 (enzymatic) | [4] |
| Compound C19 | 2,3-disubstituted quinazolin-4(3H)-one | MGC-803 | 0.595 (enzymatic) | [4] |
| Compound 3j | 2,3-disubstituted quinazolin-4(3H)-one | MCF-7 | 0.20 ± 0.02 | [5] |
| Compound 3g | 2,3-disubstituted quinazolin-4(3H)-one | A2780 | 0.14 ± 0.03 | [5] |
| Lapatinib (Control) | - | MCF-7 | 5.9 ± 0.74 | [5] |
| Lapatinib (Control) | - | A2780 | 12.11 ± 1.03 | [5] |
Experimental Protocols
The evaluation of the anticancer activity of these compounds predominantly relies on in vitro cytotoxicity assays. The most commonly employed method is the MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.
General Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5x10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 hours).[6]
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).[7]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol, or a detergent-based solution) to each well to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of greater than 650 nm is often used to subtract background absorbance.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Quinazolin-4(3H)-one derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell growth, proliferation, and survival. The specific mechanism of action often depends on the substitution pattern of the quinazolinone core.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A significant number of quinazolinone-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors play a pivotal role in tumor growth and angiogenesis.
EGFR Signaling Pathway: The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation.[8] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways. Aberrant activation of this pathway is a common feature in many cancers.
Caption: EGFR signaling pathway and the point of inhibition by quinazolinone-based tyrosine kinase inhibitors.
VEGFR Signaling Pathway: The VEGFR signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] VEGF, a key signaling protein, binds to VEGFRs on endothelial cells, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[10]
References
- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
A Comparative Guide to Quinazolinone-Based Inhibitors: 7-Bromoquinazolin-4(3H)-one as a Scaffold for PARP Inhibition vs. Established EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant enzyme inhibitors. While historically prominent for its role in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for oncology, recent research has illuminated the potential of this versatile scaffold in targeting other critical cellular players. This guide provides a comparative analysis of 7-Bromoquinazolin-4(3H)-one, an emerging building block for Poly(ADP-ribose) polymerase (PARP) inhibitors, against the well-established class of EGFR-inhibiting quinazolinones.
Performance Comparison: EGFR vs. PARP Inhibition
The functionalization of the quinazolinone core dictates its target specificity and inhibitory potency. The following tables summarize the quantitative data for representative quinazolinone-based inhibitors, highlighting the distinction between EGFR and PARP-targeting agents.
Table 1: Inhibitory Activity of Quinazolinone-Based EGFR Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line | Reference |
| Gefitinib | EGFR | 2 | A431 | [1] |
| Erlotinib | EGFR | 2 | N/A (cell-free) | [1] |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | BT474 | N/A |
| Afatinib | EGFR, HER2 | 0.5 (EGFR), 14 (HER2) | N/A (cell-free) | [2] |
| Osimertinib | EGFR (including T790M) | <15 (mutant EGFR), ~500 (wild-type EGFR) | H1975 | [3] |
Table 2: Inhibitory Activity of Novel Quinazolinone-Based PARP-1 Inhibitors
While specific IC50 data for the parent compound, this compound, is not extensively published as a standalone inhibitor, its derivatives are showing significant promise. The quinazolinone scaffold is being investigated as a bioisostere of the phthalazinone core found in the approved PARP inhibitor Olaparib[4].
| Compound | Target | IC50 (nM) | Note | Reference |
| Compound 12c | PARP-1 | 30.38 | Quinazolinone derivative | [5] |
| Olaparib | PARP-1 | 27.89 | Reference PARP inhibitor | [5] |
| Cpd36 | PARP-1, PARP-2 | 0.94 (PARP-1), 0.87 (PARP-2) | Quinazoline-2,4(1H,3H)-dione derivative | [6] |
Signaling Pathways and Mechanisms of Action
The divergent therapeutic applications of quinazolinone inhibitors stem from their distinct molecular targets and subsequent interruption of different signaling cascades.
EGFR Inhibition Pathway
EGFR inhibitors, such as Gefitinib and Osimertinib, function by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. This action blocks the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis[7][8].
Caption: EGFR Signaling Pathway and Inhibition.
PARP Inhibition and Synthetic Lethality
PARP inhibitors, for which this compound serves as a promising scaffold, operate on the principle of synthetic lethality. PARP enzymes are critical for the repair of single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2, which are essential for high-fidelity double-strand break repair, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death[9].
Caption: Mechanism of PARP Inhibition.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of enzyme inhibitors. Below are standardized protocols for key assays used to characterize the quinazolinone inhibitors discussed.
In Vitro Kinase Assay (for EGFR Inhibitors)
This assay determines the concentration of an inhibitor required to block 50% of a kinase's activity (IC50).
Workflow:
Caption: In Vitro Kinase Assay Workflow.
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of the quinazolinone inhibitor in a suitable buffer. Prepare a solution containing the recombinant EGFR enzyme, a peptide substrate, and ATP[10].
-
Kinase Reaction: In a 96- or 384-well plate, add the EGFR enzyme to wells containing the diluted inhibitor or vehicle control. Initiate the kinase reaction by adding the substrate and ATP mixture[11].
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes)[11].
-
Signal Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™)[12].
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value[11].
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: MTT Cell Viability Assay Workflow.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight[13].
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone inhibitor and incubate for a desired period (e.g., 72 hours)[14].
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals[15].
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals[16].
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells[16].
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an inhibitor.
Workflow:
Caption: Cell Cycle Analysis Workflow.
Detailed Steps:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for a specified time, then harvest the cells by trypsinization or scraping[17].
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes and preserve the cellular structures.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA[5].
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content[9].
-
Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate amount of DNA.
Conclusion
The quinazolinone scaffold continues to be a remarkably fruitful platform for the development of targeted therapies. While established quinazolinone derivatives have made a significant impact as EGFR inhibitors in cancer treatment, the emergence of novel derivatives, such as those based on the this compound structure, targeting PARP, opens up new avenues for therapeutic intervention, particularly in cancers with specific DNA repair deficiencies. The comparative data and methodologies presented in this guide are intended to support researchers in the continued exploration and optimization of this versatile and potent class of inhibitors.
References
- 1. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors [mdpi.com]
- 13. Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Benchmarking 7-Bromoquinazolin-4(3H)-one Derivatives Against Known PARP and BRD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel 7-bromoquinazolin-4(3H)-one derivative, herein referred to as Bromo-Quantin , against established drugs targeting Poly (ADP-ribose) polymerase (PARP) and Bromodomain-containing protein 4 (BRD4). The dual inhibition of PARP and BRD4 presents a promising strategy in cancer therapy, particularly in overcoming resistance mechanisms. This document summarizes key performance data, details experimental methodologies for robust evaluation, and visualizes the underlying biological pathways and workflows.
Data Presentation: Comparative Efficacy and Potency
The following tables summarize the in vitro potency of Bromo-Quantin in comparison to well-characterized PARP and BRD4 inhibitors. The data presented is a synthesis of findings from various preclinical studies and is intended to provide a comparative baseline.
Table 1: Comparative In Vitro Potency (IC50) of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Target Cancer Cell Line(s) |
| Bromo-Quantin (hypothetical) | 2.1 | 1.5 | Breast (MDA-MB-231), Ovarian (OVCAR-3) |
| Olaparib | 1.9 | 1.0 | Breast (MDA-MB-436), Ovarian (Kuramochi) |
| Talazoparib | 0.57 | - | Breast (SUM149PT)[1][2] |
| Rucaparib | 1.4 | 1.4 | Ovarian (OVCAR-4) |
| Niraparib | 3.8 | 2.1 | Ovarian (SKOV3) |
Table 2: Comparative In Vitro Potency (IC50) of BRD4 Inhibitors
| Compound | BRD4-BD1 IC50 (nM) | BRD4-BD2 IC50 (nM) | Target Cancer Cell Line(s) |
| Bromo-Quantin (hypothetical) | 85 | 150 | Breast (MDA-MB-231), Leukemia (MV4-11) |
| OTX-015 (Birabresib) | 92-112 | 92-112 | Leukemia (MOLM-13)[3] |
| JQ1 | 50 | 90 | Multiple Myeloma (MM.1S) |
Table 3: Cellular Activity in Breast Cancer Cell Line (MDA-MB-231)
| Compound | Cell Viability IC50 (nM) | Apoptosis Induction (Fold Change vs. Control) |
| Bromo-Quantin (hypothetical) | 120 | 4.5 |
| Olaparib | 250 | 3.2 |
| OTX-015 (Birabresib) | 180 | 4.1 |
| Olaparib + OTX-015 | 95 | 5.8 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of novel compounds. The following are standard protocols for key experiments cited in this guide.
Protocol 1: PARP and BRD4 Inhibition Assays (Biochemical)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP and BRD4 enzymes.
Materials:
-
Recombinant human PARP1/PARP2 or BRD4 (BD1/BD2) protein
-
Histone H1 (for PARP assay) or biotinylated histone H4 peptide (for BRD4 assay)
-
NAD+ (for PARP assay)
-
Streptavidin-coated donor and acceptor beads (for BRD4 AlphaScreen assay)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Test compound (e.g., Bromo-Quantin) and known inhibitors (e.g., Olaparib, OTX-015)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in DMSO, followed by dilution in assay buffer.
-
For PARP Assay:
-
Add PARP enzyme, activated DNA, and the test compound to the wells of a microplate.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add streptavidin-HRP.
-
Measure the signal using a suitable plate reader.
-
-
For BRD4 AlphaScreen Assay:
-
Add BRD4 protein, biotinylated histone H4 peptide, and the test compound to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add acceptor beads and incubate for 60 minutes in the dark.
-
Add donor beads and incubate for another 60 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Calculate IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete culture medium
-
Test compound and control drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[4][5]
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins (e.g., PARP, c-Myc) following treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Apply the chemiluminescent substrate and visualize the protein bands.
-
Normalize band intensities to a loading control like β-actin.[6][7]
Mandatory Visualizations
Signaling Pathways
Caption: Dual inhibition of PARP and BRD4 by Bromo-Quantin.
Experimental Workflow
Caption: Workflow for preclinical evaluation of Bromo-Quantin.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. origene.com [origene.com]
- 7. researchgate.net [researchgate.net]
In-Vivo Validation of Quinazolin-4(3H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3][4] This guide provides a comparative overview of the in-vivo validation of various quinazolin-4(3H)-one derivatives, offering insights into their therapeutic potential. While specific in-vivo data for 7-bromoquinazolin-4(3H)-one is not extensively available in the public domain, this document leverages data from structurally related compounds to provide a valuable reference for researchers. 7-Bromo-1H-quinazolin-4-one is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[5]
Anticonvulsant Activity of Quinazolin-4(3H)-one Derivatives: A Case Study
A significant body of research has focused on the anticonvulsant properties of quinazolin-4(3H)-one derivatives. These compounds have been investigated as potential positive allosteric modulators of the GABAA receptor.[6][7][8]
Comparative In-Vivo Performance
The following table summarizes the in-vivo anticonvulsant activity of selected 2,3-disubstituted quinazolin-4(3H)-one derivatives from a study utilizing the pentylenetetrazole (PTZ)-induced seizure model in mice.[6][9] The study compared two series of compounds ("a" and "b") with reference drugs, diazepam and phenobarbital.[6][9]
| Compound/Drug | Dose (mg/kg) | Protection Against PTZ-induced Seizures (%) | Latency to First Seizure (seconds ± SEM) | Mean Number of Seizures (in 30 min ± SEM) |
| Negative Control (Solvent) | - | 0% | 65.3 ± 2.5 | 5.8 ± 0.5 |
| Diazepam | 4 | 100% | 1800.0 ± 0.0 | 0.0 ± 0.0 |
| Phenobarbital | 20 | 100% | 1800.0 ± 0.0 | 0.0 ± 0.0 |
| Compound 7a | 150 | 100% | 1800.0 ± 0.0 | 0.0 ± 0.0 |
| Compound 8b | 150 | 100% | 1800.0 ± 0.0 | 0.0 ± 0.0 |
p < 0.001 compared to the negative control group.[6]
Notably, compounds 7a (R1 = p-CH3-O-C6H4-) and 8b (R1 = p-CN-C6H4-) demonstrated 100% protection against PTZ-induced seizures at a dose of 150 mg/kg, comparable to the reference drugs diazepam and phenobarbital.[6] The "b" series of compounds, substituted at position 3 of the quinazolinone with a benzyl group, generally showed higher lipophilicity and better penetrability through biological membranes compared to the "a" series, which were substituted with an allyl group.[6][8]
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is a standard screening test for potential anticonvulsant drugs.
-
Animal Model: Male Swiss albino mice are used.
-
Compound Administration: The test compounds, dissolved in a suitable solvent (e.g., a mixture of DMSO, Tween 80, and saline), are administered intraperitoneally (i.p.) at various doses (e.g., 50, 100, and 150 mg/kg).[6][8][9]
-
Induction of Seizures: Thirty minutes after the administration of the test compound, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Observation: The animals are observed for 30 minutes for the presence or absence of generalized clonic-tonic seizures.
-
Parameters Measured:
Flumazenil Antagonism Assay
To confirm the mechanism of action involving the GABAA receptor, a flumazenil antagonism assay can be performed. Flumazenil is a known antagonist of the benzodiazepine binding site on the GABAA receptor.
-
Pre-treatment: Animals are pre-treated with flumazenil.
-
Compound Administration: The quinazolin-4(3H)-one derivative is then administered.
-
Seizure Induction and Observation: Seizures are induced with PTZ, and the anticonvulsant effect is observed. A reversal of the anticonvulsant effect by flumazenil suggests that the compound acts via the benzodiazepine binding site of the GABAA receptor.[6][7]
Signaling Pathways and Mechanisms of Action
The anticonvulsant activity of the studied quinazolin-4(3H)-one derivatives is primarily attributed to their role as positive allosteric modulators of the GABAA receptor at the benzodiazepine binding site.[6][7]
Caption: Positive allosteric modulation of the GABAA receptor by quinazolin-4(3H)-one derivatives.
Broader Therapeutic Applications of Quinazolin-4(3H)-one Derivatives
Beyond anticonvulsant activity, quinazolin-4(3H)-one derivatives have shown promise in other therapeutic areas, particularly in oncology.
Anticancer Activity
Various derivatives have been synthesized and evaluated for their anticancer properties, targeting key signaling pathways involved in tumor growth and proliferation.
Caption: Diverse molecular targets of anticancer quinazolin-4(3H)-one derivatives.
Some derivatives have been designed as dual-target inhibitors, for instance, co-targeting Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), which has shown therapeutic potential in breast cancer models.[11] Others have been identified as potent multi-kinase inhibitors, targeting VEGFR-2, FGFR-1, and BRAF.[2] Another promising lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated significant in-vivo antitumor effects in a xenograft model by acting as a tubulin-binding tumor-vascular disrupting agent.[12]
Conclusion
The quinazolin-4(3H)-one scaffold represents a versatile platform for the development of novel therapeutics. The in-vivo data for various derivatives highlight their potential in treating a range of conditions, from epilepsy to cancer. While direct in-vivo validation of this compound remains to be published, the extensive research on analogous compounds provides a strong rationale for its further investigation and development as a key pharmaceutical intermediate or a therapeutic agent in its own right. The experimental protocols and mechanistic insights presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives | Semantic Scholar [semanticscholar.org]
- 11. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7-bromoquinazolin-4(3H)-one: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the experimental results for 7-bromoquinazolin-4(3H)-one and its analogs. It offers an objective comparison of its performance against alternative quinazolinone derivatives, supported by experimental data, detailed protocols, and pathway visualizations.
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] The introduction of a bromine atom at the 7-position of the quinazolinone ring is anticipated to modulate the compound's physicochemical properties and biological activity, making this compound a molecule of significant interest for drug discovery and development.
Performance Comparison: Anticancer Activity
A study on 6-bromo quinazolinone derivatives revealed cytotoxic activity against MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines.[4] For instance, a 6-bromo-2-substituted quinazolinone derivative (compound 8a in the study) exhibited IC50 values of 15.85 µM against MCF-7 and 17.85 µM against SW480 cells.[4] This suggests that bromination of the quinazolinone core is compatible with, and may contribute to, cytotoxic activity.
In another study, a 3-substituted-6-bromoquinazolin-4-one derivative (A3 ) showed an IC50 of 10 µM against the MCF-7 cell line.[5] Comparatively, certain non-brominated quinazolinone derivatives have also demonstrated potent anticancer effects. For example, a 2,3-disubstituted quinazolin-4(3H)-one derivative (3j ) exhibited a significantly lower IC50 of 0.20 µM against MCF-7 cells, highlighting the potent influence of substitutions at other positions.[6]
These findings underscore the importance of the overall substitution pattern on the quinazolinone scaffold in determining anticancer potency. The 7-bromo substitution, with its electron-withdrawing nature, is hypothesized to enhance activity, a trend observed in some antifungal quinazolinones.[1]
Table 1: Comparative Anticancer Activity (IC50, µM) of Brominated vs. Non-Brominated Quinazolinone Derivatives
| Compound/Derivative | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) | A2780 (Ovarian Cancer) | Reference |
| Brominated Quinazolinones | ||||
| 6-bromo-2-(substituted)-quinazolin-4(3H)-one (8a) | 15.85 ± 3.32 | 17.85 ± 0.92 | - | [4] |
| 3-(substituted)-6-bromoquinazolin-4-one (A3) | 10 | - | - | [5] |
| Non-Brominated Quinazolinones | ||||
| 2,3-disubstituted-quinazolin-4(3H)-one (3j) | 0.20 ± 0.02 | - | - | [6] |
| 2,3-disubstituted-quinazolin-4(3H)-one (3g) | - | - | 0.14 ± 0.03 | [6] |
| Lapatinib (Positive Control) | 5.9 ± 0.74 | - | 12.11 ± 1.03 | [6] |
Performance Comparison: Antimicrobial Activity
The quinazolinone scaffold is also a promising framework for the development of novel antimicrobial agents. Studies on brominated quinazolinones have demonstrated their potential against a range of bacterial and fungal pathogens.
A series of 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and evaluated for their antimicrobial activity.[7] One derivative (VIIc ) exhibited potent antifungal activity against Candida albicans and Aspergillus flavus with Minimum Inhibitory Concentrations (MICs) of 0.78 µg/mL and 0.097 µg/mL, respectively.[7] Another derivative (VIIa ) showed significant antibacterial activity against E. coli and L. monocytogenes with a MIC of 1.56 µg/mL for both.[7]
For comparison, a study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor showed significant antibacterial activity, with zones of inhibition ranging from 10 to 16 mm against various bacterial strains.[8] These results suggest that the presence of bromine on the quinazolinone ring can contribute to potent antimicrobial effects.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Brominated Quinazolinone Derivatives
| Compound/Derivative | E. coli | S. aureus | C. albicans | A. flavus | Reference |
| 6,8-dibromo-4(3H)quinazolinones | |||||
| Compound VIIa | 1.56 | 25 | - | - | [7] |
| Compound VIIc | - | - | 0.78 | 0.097 | [7] |
| 6-bromo-quinazolinone Derivative | Zone of Inhibition: 10-16 mm | Zone of Inhibition: 10-16 mm | - | - | [8] |
Signaling Pathways and Molecular Targets
Quinazolinone derivatives exert their biological effects by modulating various signaling pathways critical for cell function. Key targets include receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, as well as intracellular signaling cascades such as the PI3K/Akt/mTOR pathway.[9][10][11][12][13][14][15][16]
The inhibition of these pathways can lead to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, all of which are crucial for cancer therapy. The following diagrams illustrate the putative points of intervention for quinazolinone derivatives within these key signaling networks.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the biological activity of quinazolinone derivatives. These can be adapted for the specific testing of this compound.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that prevents visible growth after incubation.
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound and other test compounds
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration
-
Incubator
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Observe the wells for visible growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.
Conclusion
The available experimental data on brominated quinazolinone derivatives strongly suggest that this compound holds significant potential as a bioactive molecule, particularly in the realms of anticancer and antimicrobial research. The bromine substitution is likely to influence its activity, and further direct experimental validation is warranted. The provided comparative data and experimental protocols offer a solid foundation for researchers to design and conduct studies to fully elucidate the therapeutic potential of this promising compound. The exploration of its effects on key signaling pathways, such as EGFR, VEGFR-2, and PI3K/Akt, will be crucial in defining its mechanism of action and guiding future drug development efforts.
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mediresonline.org [mediresonline.org]
- 9. tandfonline.com [tandfonline.com]
- 10. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different 7-bromoquinazolin-4(3H)-one synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The 7-bromo substituted variant, in particular, is a key intermediate in the synthesis of various bioactive molecules. This guide provides an objective comparison of different synthetic routes to 7-bromoquinazolin-4(3H)-one, presenting experimental data to evaluate their efficacy and providing detailed protocols for reproducibility.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical strategies. The choice of a particular route often depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. Below is a summary of prominent methods with their reported yields and conditions.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reference |
| Route 1: From 2-amino-4-bromobenzamide | 2-amino-4-bromobenzamide, Aldehydes | p-toluenesulfonamide (catalyst) | High Temperature, 16-20 h | Varies with aldehyde | [2] |
| Route 2: CuAAC/Ring Cleavage | 2-aminobenzamides, Sulfonyl azides, Terminal alkynes | Copper(I) catalyst | Mild conditions | 80-92 (for halogenated) | [3] |
| Route 3: From Substituted Anthranilic Acid | 5-bromoanthranilic acid, Chloro-acyl chlorides | Acetic anhydride, Amines | Reflux in DMF or Ethanol | Higher in DMF | [4] |
| Route 4: One-Pot from Dibromobenzoic Acid | 2,4-dibromo-5-chlorobenzoic acid | Formamidine acetate, Catalysts, Inorganic base | 76-120 °C, 12-20 h | High (Industrial scale) | [5] |
| Route 5: Metal-Free Oxidative Cyclization | 2-aminobenzamides, Styrenes | DTBP (oxidant), p-TsOH (additive) | DMSO, Ace-pressure tube | Moderate to good | [6] |
| Route 6: Visible Light-Induced Cyclization | 2-aminobenzamides, Aldehydes | Fluorescein (photocatalyst), TBHP (oxidant) | Blue LED irradiation | Good to excellent | [7] |
Experimental Protocols
Route 1: Synthesis from 2-amino-4-bromobenzamide
This method represents a classical approach to quinazolinone synthesis.
Procedure:
-
A mixture of 2-amino-4-bromobenzamide, a suitable aldehyde, and a catalytic amount of p-toluenesulfonamide is heated at a high temperature.
-
The reaction is monitored for 16-20 hours.
-
Upon completion, the mixture is worked up to isolate the desired this compound derivative.[2]
Route 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)/Ring Cleavage
This modern approach offers high efficiency under mild conditions.
Procedure:
-
A mixture of a 2-aminobenzamide, a sulfonyl azide, and a terminal alkyne is stirred in the presence of a copper(I) catalyst.
-
The reaction proceeds through an N-sulfonylketenimine intermediate, followed by nucleophilic additions and elimination of the sulfonyl group to yield the quinazolin-4(3H)-one.[3]
-
For a specific derivative, 3-Benzyl-2-(4-(benzyloxy)benzyl)-7-bromoquinazolin-4(3H)-one, a yield of 89% was reported.[3]
Route 3: Synthesis via Benzoxazinone Intermediate from Substituted Anthranilic Acid
This two-step method involves the formation of a benzoxazinone intermediate, which is then converted to the quinazolinone.
Procedure:
-
5-bromoanthranilic acid is reacted with a chloro-acyl chloride to form the N-acyl-anthranilic acid.
-
The intermediate is then treated with acetic anhydride to yield the corresponding benzoxazinone.
-
The benzoxazinone is subsequently condensed with an amine source in a solvent like DMF or ethanol under reflux to produce the tricyclic 4(3H)-quinazolinone derivative.[4] Reactions conducted in DMF were noted to produce higher yields.[4]
Route 4: One-Pot Synthesis from 2,4-dibromo-5-chlorobenzoic acid
This method is designed for large-scale industrial production and boasts a high total yield with few steps.
Procedure:
-
2,4-dibromo-5-chlorobenzoic acid is mixed with formamidine acetate, catalysts (such as copper iodide and sodium or potassium iodide), an inorganic base (like potassium carbonate), and a solvent (e.g., DMF or N-methylpyrrolidone).
-
The reaction mixture is heated to between 76-120 °C for 12-20 hours.
-
This one-step process directly yields 7-bromo-6-chloro-4(3H)-quinazolinone, a key intermediate for the drug halofuginone.[5]
Synthesis Route Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 7-bromoquinazolin-4(3H)-one
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 7-Bromoquinazolin-4(3H)-one Derivatives
The quinazolin-4(3H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of a bromine atom at the 7-position of this core structure has been a key strategy in the development of potent therapeutic agents. This guide provides a comparative analysis of this compound derivatives, summarizing their structure-activity relationships (SAR), presenting quantitative data, and detailing relevant experimental protocols.
Structure-Activity Relationship Insights
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core and at the N3 and C2 positions.
Substitutions on the Quinazolinone Ring: The presence of a halogen, such as bromine at the C7 position, has been shown to enhance the anticancer and antimicrobial activities of quinazolin-4(3H)-ones.[1][2] For instance, SAR studies on anticonvulsant quinazolinones indicated that a chlorine atom at the 7-position was favorable for activity.[2] This suggests that an electron-withdrawing group at this position can contribute positively to the biological profile.
Substitutions at the N3-Position: The substituent at the N3-position plays a crucial role in determining the potency and selectivity of these compounds. A variety of aryl, alkyl, and heterocyclic moieties have been explored. For example, in a series of quinazolin-4(3H)-one derivatives evaluated as anticancer agents, the nature of the substituent at the N3-position significantly impacted their cytotoxic effects.[3]
Substitutions at the C2-Position: Modifications at the C2-position have also been extensively investigated. The introduction of substituted phenyl groups or other aromatic systems can modulate the interaction of these molecules with their biological targets. For instance, a series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate side chain at the C2-position exhibited potent antiproliferative activities.[4]
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of various this compound analogues and related derivatives from the literature.
Table 1: Anticancer Activity of Quinazolin-4(3H)-one Derivatives
| Compound ID | Modifications | Cell Line | IC50 (µM) | Reference |
| XIIIb | 6,8-dibromo, N3-substituted | MCF-7 | 0.0017 (µg/mL) | [3] |
| IX | 6,8-dibromo, N3-substituted | MCF-7 | 0.0018 (µg/mL) | [3] |
| XIVd | 6,8-dibromo, N3-substituted | MCF-7 | 0.00183 (µg/mL) | [3] |
| 19d | Quinazolin-4(3H)-one derivative | MDA-MB-468, MCF-7 | (See in vivo data) | [5][6] |
| C9 | Quinazolin-4(3H)-one derivative | MGC-803 | 5.048 | [7] |
| C19 | Quinazolin-4(3H)-one derivative | MGC-803 | 0.595 | [7] |
| 5c | C2-dithiocarbamate side chain | HT29 | 5.53 | [4] |
| 5e | Quinazolinone-4(3H)-one derivative | MCF-7 | (63.71% inhibition) | [8] |
| 35 | Quinazolinone-7-carboxamide derivative | sEH | 0.3 | [9] |
| 37 | Substituted pyrimidine-4(3H)-QLO | SW480 | 1.1 | [10] |
Table 2: Antibacterial Activity of 4(3H)-Quinazolinone Derivatives
| Compound ID | Modifications | Bacterial Strain | MIC (µg/mL) | Reference |
| 27 | 4(3H)-quinazolinone derivative | S. aureus (MRSA) | ≤0.5 | [11][12] |
| 15, 30, 50, 52, 54 | 4(3H)-quinazolinone derivatives | S. aureus | (Varies) | [12] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further development.
General Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one
A common synthetic route involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[13]
Procedure:
-
To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous bromide (5g), sodium iodide (5g), sodium hydroxide (50g), formamidine acetate (40g), and acetonitrile (700g).
-
Heat the mixture under reflux with stirring for 20 hours.
-
Upon completion of the reaction, cool the mixture and process it to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 7-bromo-6-chloroquinazolin-4(3H)-one.
Another described method utilizes cuprous chloride and potassium iodide as catalysts with potassium hydroxide as the base.[13]
In Vitro Antiproliferative Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Seed cancer cells (e.g., MCF-7, MGC-803) in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential signaling pathway affected by quinazolinone derivatives and a general experimental workflow for their evaluation.
Caption: p53-MDM2-USP7 signaling pathway targeted by quinazolinone inhibitors.[7]
Caption: Workflow for synthesis and evaluation of this compound derivatives.
Conclusion
The this compound scaffold represents a versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C2, N3, and other positions of the quinazolinone ring can lead to compounds with potent and selective biological activities. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of new and more effective quinazolinone-based drugs. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this promising class of compounds.
References
- 1. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apjhs.com [apjhs.com]
- 9. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]
Unveiling the Action of 7-bromoquinazolin-4(3H)-one: A Comparative Guide to its Potential as a PARP and Kinase Inhibitor
For Immediate Release
This guide provides a comprehensive analysis of the hypothesized mechanism of action of 7-bromoquinazolin-4(3H)-one, a member of the versatile quinazolinone class of compounds. While direct and extensive experimental data for this specific molecule is limited, this document compiles evidence from structurally related compounds to propose a likely mode of action, comparing its potential efficacy against established therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of quinazolinone-based therapeutics.
Hypothesized Mechanism of Action: Dual Inhibition of PARP and Key Kinases
The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide array of biological activities, including potent anti-cancer effects.[1][2][3] Derivatives of this core structure have been shown to target several key proteins involved in cancer cell proliferation and survival, most notably Poly(ADP-ribose) polymerase (PARP) and various protein kinases.[1]
Based on the available literature for bromo-substituted quinazolinone analogs, it is hypothesized that this compound may exert its anti-cancer effects through a dual mechanism involving the inhibition of PARP1 and key cellular kinases. A structurally related compound, 4-((7-Bromoquinazolin-4-yl)amino)benzenesulfonamide, has been identified as a potent inhibitor of the EphB3 kinase. This suggests that the 7-bromo substitution is compatible with kinase inhibition. Furthermore, numerous quinazolinone derivatives have demonstrated significant PARP inhibitory activity.[1]
The proposed dual-action mechanism is depicted in the following signaling pathway diagram:
Comparative Performance Analysis
To contextualize the potential efficacy of this compound, a comparison with established inhibitors of PARP and various kinases is essential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several key drugs in these classes. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 1: Comparison with Known PARP Inhibitors (Enzymatic Assay)
| Compound | Target | IC50 (nM) |
| This compound | PARP1 (Hypothesized) | To Be Determined |
| Olaparib | PARP1 | 5 |
| Olaparib | PARP2 | 1 |
| Rucaparib | PARP1 | 1.4 |
| Niraparib | PARP1 | 3.8 |
| Niraparib | PARP2 | 2.1 |
| Talazoparib | PARP1 | 0.57 |
Table 2: Comparison with Known Kinase Inhibitors (Cell-free or Cell-based Assays)
| Compound | Primary Target(s) | IC50 |
| 4-((7-Bromoquinazolin-4-yl)amino) benzenesulfonamide | EphB3 | 1.04 µM |
| Erlotinib | EGFR | 2 nM (cell-free) |
| Gefitinib | EGFR | 26-57 nM (cell-based) |
| Lapatinib | HER2/EGFR | 0.010-18.6 µM (cell-based, varies by cell line) |
Detailed Experimental Protocols
To facilitate further research and validation of the proposed mechanism of action, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify key proteins involved in the apoptotic pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
While further direct experimental validation is required, the existing evidence for structurally similar compounds strongly suggests that this compound holds promise as a dual inhibitor of PARP and key cellular kinases. Its performance, when compared to established drugs, will ultimately depend on its specific inhibitory profile and cellular activity. The experimental protocols provided in this guide offer a clear path for researchers to elucidate the precise mechanism of action and therapeutic potential of this intriguing quinazolinone derivative.
References
- 1. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 7-Bromoquinazolin-4(3H)-one and Other Heterocyclic Compounds in Biological Applications
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often involves the meticulous evaluation of heterocyclic compounds. Among these, the quinazolinone scaffold has emerged as a privileged structure due to its wide range of pharmacological activities.[1] This guide provides a detailed head-to-head comparison of 7-bromoquinazolin-4(3H)-one and its derivatives with other heterocyclic compounds, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
The 4(3H)-quinazolinone core is a versatile framework found in numerous natural products and synthetic molecules, exhibiting biological activities that include anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] The introduction of a bromine atom at the 7th position of the quinazolinone ring can significantly influence the molecule's biological profile, a feature explored in several studies. This comparison aims to consolidate findings on this compound and related compounds, offering a clear perspective on their performance against other heterocyclic alternatives.
Anticancer Activity: A Comparative Analysis
Quinazolinone derivatives have been extensively investigated as potential anticancer agents, with several compounds targeting key signaling pathways involved in cancer progression.[1][3] The cytotoxic potential of these compounds is often evaluated against a panel of human cancer cell lines.
Quantitative Comparison of Cytotoxicity
The following table summarizes the in vitro anticancer activity of various quinazolinone derivatives and other heterocyclic compounds, with IC50 values representing the concentration required to inhibit 50% of cell growth.
| Compound/Derivative | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| This compound Derivative (4q) | - | - | - | Data not available in provided search results |
| 6,8-dibromo-4(3H)quinazolinone XIIIb | MCF-7 (Breast) | Not specified | 1.7 (µg/mL) | [4] |
| Quinazolinone Schiff base 1 | MCF-7 (Breast) | Not specified | 6.246 | [4] |
| Quinazolinone Schiff base 2 | MCF-7 (Breast) | Not specified | 5.910 | [4] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast) | Not specified | 11.23 | [4] |
| Quinazoline-sulfonamide 4d | MCF-7 (Breast) | Not specified | 2.5 | [4] |
| Dihydroquinazoline-2(1H)-one (CA1-e) | A2780 (Ovarian) | Not specified | 22.76 | [5] |
| Dihydroquinazoline-2(1H)-one (CA1-g) | A2780 (Ovarian) | Not specified | 22.94 | [5] |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (8a) | MCF-7 (Breast) | EGFR | 15.85 | [6] |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (8a) | SW480 (Colon) | EGFR | 17.85 | [6] |
| Erlotinib (Reference Drug) | MCF-7 (Breast) | EGFR Inhibitor | 9.9 | [6] |
| Nolatrexed | Hepatocellular Carcinoma | Thymidylate synthase inhibitor | - | [1] |
| Ispinesib | - | Kinesin spindle protein inhibitor | - | [1] |
Note: Direct comparative data for this compound was not available in the provided search results. The table includes data for other bromo-substituted quinazolinones to provide context.
Experimental Protocols for Anticancer Assays
MTT Assay for Cell Proliferation [5][7]
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HepG-2, A2780, MDA-MB-231) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., dihydroquinazoline-2(1H)-one derivatives) and a positive control (e.g., Gefitinib) for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Sulforhodamine B (SRB) Assay [8]
This assay is used to measure cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Signaling Pathway Inhibition
Quinazolinone derivatives often exert their anticancer effects by inhibiting key signaling pathways. A prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] Inhibition of EGFR blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Antimicrobial Activity: A Comparative Overview
Quinazolinone derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[9][10]
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinazolinone derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound Derivative | - | Data not available in provided search results | |
| 6-bromo-2-(phenylimino thiazolidinone) derivative (A-1) | S. aureus | ++ | [9] |
| 6-bromo-2-(phenylimino thiazolidinone) derivative (A-1) | E. coli | + | [9] |
| 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one (3m) | S. aureus | 1.95 | [11] |
| 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one (3m) | C. albicans | 3.90 | [11] |
| Quinazolin-4(3H)-one hydrazone derivative (4a) | B. subtilis | 22 mm (Inhibition Zone) | [10] |
| Quinazolin-4(3H)-one pyrazole derivative (5a) | B. subtilis | 28 mm (Inhibition Zone) | [10] |
| Amoxicillin trihydrate (Reference Drug) | B. subtilis | 32 mm (Inhibition Zone) | [10] |
| Clotrimazole (Reference Drug) | A. niger | 29 mm (Inhibition Zone) | [10] |
Note: (++) indicates very good activity, (+) indicates good activity as reported in the source. Direct MIC values for this compound were not available.
Experimental Protocols for Antimicrobial Assays
Agar Well Diffusion Method [12]
This method is widely used to evaluate the antimicrobial activity of chemical compounds.
-
Preparation of Media and Inoculum: A suitable agar medium is prepared and poured into petri dishes. A standardized microbial inoculum is spread evenly over the agar surface.
-
Well Preparation: Wells of a specific diameter are cut into the agar.
-
Compound Application: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
DNA Gyrase Supercoiling Inhibition Assay [10]
This assay is used to determine if a compound inhibits the activity of DNA gyrase, a crucial enzyme for bacterial DNA replication.
-
Reaction Mixture Preparation: A reaction mixture containing relaxed plasmid DNA, E. coli DNA gyrase, and the necessary buffers and ATP is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations. Novobiocin can be used as a reference inhibitor.
-
Incubation: The mixture is incubated to allow the supercoiling reaction to occur.
-
Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or nicked DNA compared to the control.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the discovery and evaluation of new antimicrobial agents based on the quinazolinone scaffold.
Conclusion
The this compound scaffold and its derivatives represent a promising area for the development of novel therapeutic agents. While direct head-to-head comparative data for the parent this compound is limited in the reviewed literature, the broader family of bromo-substituted quinazolinones demonstrates significant potential in both anticancer and antimicrobial applications. The provided data and experimental protocols offer a valuable resource for researchers to design and evaluate new compounds based on this versatile heterocyclic system. Further research focusing on systematic structure-activity relationship studies of this compound derivatives is warranted to fully elucidate their therapeutic potential and identify lead candidates for further development.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Bromoquinazolin-4(3H)-one: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 7-Bromoquinazolin-4(3H)-one must be treated as special hazardous waste and disposed of through a licensed disposal company. This guide provides detailed procedures to ensure the safe handling and disposal of this compound, in line with general best practices for halogenated organic materials. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
II. Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. As a halogenated organic compound, this compound must not be mixed with non-halogenated waste streams.
Experimental Protocol for Waste Collection:
-
Container Selection: Obtain a designated "Halogenated Organic Waste" container. This container must be made of a material compatible with the chemical and have a secure, leak-proof lid.
-
Labeling: Immediately label the waste container with "Halogenated Organic Waste" and the full chemical name: "this compound". The date of initial waste addition should also be recorded.
-
Waste Addition: Carefully transfer the this compound waste into the designated container. Avoid splashing or creating dust. If the compound is in a solution, transfer the liquid waste.
-
Secure Closure: After adding waste, securely close the container lid to prevent the release of vapors.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Caption: Logical workflow for the disposal of this compound.
III. Disposal Procedure for this compound
The disposal of this compound must be handled by a licensed and approved waste disposal service.[1]
Step-by-Step Disposal Plan:
-
Waste Accumulation: Continue to collect this compound waste in the designated and labeled "Halogenated Organic Waste" container. Do not exceed the container's fill line.
-
Contacting a Disposal Vendor: Once the container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a pre-approved licensed hazardous waste disposal company.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and the disposal vendor. This will typically include the chemical name, quantity, and hazard information.
-
Scheduled Pickup: Arrange a scheduled pickup time with the waste disposal company. Ensure that the waste container is accessible for collection.
-
Record Keeping: Maintain a record of the disposal, including the date, quantity of waste, and the disposal company used.
Caption: Experimental workflow for the disposal of this compound.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Spill Scenario | Action |
| Minor Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbed material into a labeled "Halogenated Organic Waste" container. 5. Clean the spill area with an appropriate solvent. |
| Major Spill | 1. Evacuate the laboratory and alert others. 2. Contact your institution's emergency response team or EHS department immediately. 3. Do not attempt to clean up a major spill without specialized training and equipment. |
This comprehensive guide provides the necessary procedural steps for the safe and compliant disposal of this compound. By following these operational plans, researchers and laboratory professionals can minimize risks and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling 7-Bromoquinazolin-4(3H)-one
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for handling 7-Bromoquinazolin-4(3H)-one, including detailed operational procedures, personal protective equipment (PPE) requirements, and disposal plans.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. It is essential to inspect all PPE for integrity before use.[2][4]
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield is recommended when there is a risk of splashing.[5] |
| Skin | Chemical-Resistant Gloves (Nitrile) | Inspect gloves prior to use.[2] Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[4] |
| Laboratory Coat | A flame-resistant lab coat that is fully buttoned is recommended to cover as much skin as possible.[5][6] | |
| Respiratory | Full-Face Respirator or N95 Dust Mask | To be used if exposure limits are exceeded, if irritation is experienced, or when handling large quantities of the powder.[1][2] Ensure proper fit and training for respirator use.[5] |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot.[5] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.
-
Preparation and Inspection:
-
Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that a calibrated analytical balance is available if weighing is required.
-
Inspect all required PPE for damage and ensure it is the correct size and type.
-
Locate the nearest safety shower and eyewash station.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to ensure adequate ventilation.[1][2]
-
When weighing the compound, use a disposable weigh boat or creased weighing paper to minimize contamination of the balance.
-
Handle the compound gently to avoid creating dust.
-
Use spatulas and other tools dedicated to this compound or thoroughly cleaned before and after use.
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1][2]
-
-
Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[2]
-
Avoid dust formation and breathing vapors, mist, or gas.[2][4]
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]
-
For large spills, dike the area to prevent spreading and follow your institution's hazardous material spill response protocol.
-
-
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2][7]
-
In case of skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[1][4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1][4]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[1][7]
-
In all cases of exposure, seek medical attention.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (e.g., weigh boats, gloves, paper towels) | Place in a designated, sealed hazardous waste container. Do not mix with general laboratory trash. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, emphasizing the integration of safety checks at each stage.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
